4-Bromo-2-(1H-pyrazol-1-YL)pyridine
Description
The exact mass of the compound this compound is 222.97451 g/mol and the complexity rating of the compound is 153. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-bromo-2-pyrazol-1-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3/c9-7-2-4-10-8(6-7)12-5-1-3-11-12/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVRRINUBVDRHNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=CC(=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701294871 | |
| Record name | 4-Bromo-2-(1H-pyrazol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701294871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159814-68-2 | |
| Record name | 4-Bromo-2-(1H-pyrazol-1-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159814-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-(1H-pyrazol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701294871 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to 4-Bromo-2-(1H-pyrazol-1-yl)pyridine in Modern Drug Discovery
Introduction: The Strategic Value of the Pyrazolyl-Pyridine Scaffold
In the landscape of medicinal chemistry, the pyrazolyl-pyridine core represents a "privileged scaffold"—a molecular framework that demonstrates the ability to bind to a variety of biological targets. The strategic introduction of a bromine atom, as seen in 4-Bromo-2-(1H-pyrazol-1-yl)pyridine, significantly enhances its utility. This halogenation provides a reactive handle for a multitude of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. This capability allows for the systematic and modular construction of compound libraries, a cornerstone of modern hit-to-lead and lead optimization campaigns. This guide provides an in-depth analysis of the commercial sourcing, price dynamics, synthesis, and critical applications of this versatile building block for researchers at the forefront of pharmaceutical development.
Physicochemical Properties and Technical Specifications
This compound is a heterocyclic compound that serves as a key intermediate in the synthesis of more complex, biologically active molecules. Its identity and purity are critical for the reproducibility of synthetic outcomes and the reliability of biological data.
A typical Certificate of Analysis (CoA) for this compound, sourced from reputable suppliers, will confirm its identity and purity through a combination of analytical techniques. While a specific CoA is lot-dependent, the key parameters remain consistent.
Table 1: Physicochemical and Typical Specifications
| Property | Value | Analytical Method |
| CAS Number | 77556-27-5 | - |
| Molecular Formula | C₈H₆BrN₃ | Elemental Analysis |
| Molecular Weight | 224.06 g/mol [1] | Mass Spectrometry |
| Appearance | Off-white to light brown solid | Visual Inspection |
| Purity | ≥97% | HPLC, NMR |
| Solubility | Soluble in DMSO, Methanol, Chloroform | Empirical |
| Storage Conditions | Store at room temperature in a dry, dark place | - |
Commercial Availability, Suppliers, and Price Trends
The accessibility of starting materials is a crucial logistical consideration in any research and development program. This compound is available from a range of fine chemical suppliers that specialize in building blocks for drug discovery. Pricing is subject to market dynamics, including the cost of raw materials, the complexity of synthesis, and the scale of production.
From a procurement perspective, it is advisable to source from suppliers who can provide comprehensive analytical data (NMR, HPLC/MS) to ensure lot-to-lot consistency. While prices fluctuate, the trend indicates a premium for material with higher, documented purity and for suppliers offering extensive quality control documentation.
Table 2: Representative Commercial Suppliers and Price Analysis
| Supplier | Catalog Number (Example) | Purity | Quantity (mg) | Price (USD, Approx.) |
| Santa Cruz Biotechnology | sc-280025 | >98% | 100 | $150 - $200 |
| Fisher Scientific (AstaTech) | 200610861 | 97% | 250 | $97[2] |
| FUJIFILM Wako (Combi-Blocks) | FF12345 | >97% | 250 | $100 - $150 |
| Sigma-Aldrich | LEYH9ACF6055 | >95% | 250 | $120 - $180 |
| Fluorochem (Isomer) | F312018 | 95% | 250 | £111 (~$140)[3] |
Note: Prices are for research quantities and are subject to change. The Fluorochem product is an isomer and is included for price comparison of the general scaffold.
Synthetic Methodology: A Protocol for Reliable Access
The synthesis of 2-substituted pyridines often involves nucleophilic aromatic substitution or cross-coupling reactions. A common and effective strategy for preparing this compound is the palladium-catalyzed Buchwald-Hartwig amination, which forms the C-N bond between the pyridine and pyrazole rings. This approach is favored for its high yields and functional group tolerance.
Experimental Protocol: Palladium-Catalyzed C-N Cross-Coupling
This protocol is a representative procedure based on established methods for the synthesis of N-aryl heterocycles.[4]
Materials:
-
2,4-Dibromopyridine
-
1H-Pyrazole
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-Dioxane
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,4-dibromopyridine (1.0 eq), 1H-pyrazole (1.2 eq), and Cesium Carbonate (2.5 eq).
-
Catalyst Preparation: In a separate vial, pre-mix Palladium(II) Acetate (0.05 eq) and Xantphos (0.10 eq) in anhydrous 1,4-dioxane.
-
Reaction Initiation: Add the catalyst slurry to the Schlenk flask, followed by additional anhydrous 1,4-dioxane to achieve a final concentration of ~0.1 M with respect to the 2,4-dibromopyridine.
-
Heating and Monitoring: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield this compound as a solid.
Causality in Protocol Design:
-
Ligand Choice: Xantphos is a bulky, electron-rich bisphosphine ligand. Its wide bite angle is known to promote the reductive elimination step in the catalytic cycle, which is often rate-limiting in C-N bond formation.
-
Base Selection: Cesium Carbonate is a strong, yet non-nucleophilic, base that is highly effective in deprotonating the pyrazole N-H, facilitating its entry into the catalytic cycle.
-
Solvent: Anhydrous 1,4-dioxane is used for its high boiling point and its ability to dissolve both the organic reactants and the catalyst system. The absence of water is critical to prevent catalyst deactivation.
Synthetic Workflow Diagram
Caption: Palladium-catalyzed synthesis workflow.
Key Applications in Drug Discovery
The true value of this compound lies in its application as a versatile intermediate. The bromine atom at the 4-position of the pyridine ring is strategically positioned for derivatization, allowing chemists to explore the structure-activity relationship (SAR) in this region of the molecule.
Case Study: Scaffold for Kinase Inhibitors
Numerous patents cite the use of pyrazolyl-pyridine derivatives in the development of kinase inhibitors.[5][6] Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.
The pyrazolyl-pyridine core often serves as a "hinge-binding" motif. The nitrogen atoms on the pyridine and pyrazole rings can form crucial hydrogen bonds with the amino acid backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket. The bromine at the 4-position then acts as a vector, allowing for the introduction of various substituents that can extend into other pockets of the active site to enhance potency and selectivity.
Logical Pathway for Kinase Inhibitor Development
Caption: Drug discovery workflow using the scaffold.
This modular approach has been successfully employed in the development of inhibitors for a range of kinases, including:
-
Receptor Tyrosine Kinases (RTKs): Such as VEGFR, which are involved in angiogenesis.[5]
-
Fibroblast Growth Factor Receptor (FGFR) Kinases: Implicated in various cancers.[6]
-
Janus Kinases (JAKs): Key targets for inflammatory diseases.[7]
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring the safe handling of all laboratory chemicals is paramount. While a specific, verified Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing, data from closely related bromo-pyrazole and bromo-pyridine compounds provide a strong basis for hazard assessment.
GHS Hazard Classification (Anticipated):
-
Skin Irritation (Category 2): Causes skin irritation.[8]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[8]
-
Specific Target Organ Toxicity – Single Exposure (Category 3): May cause respiratory irritation.
Handling Precautions:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and nitrile gloves.
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid creating and inhaling dust.
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place.
-
Keep away from strong oxidizing agents.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool in the arsenal of the medicinal chemist. Its well-defined structure, coupled with the reactive bromine handle, provides a reliable and versatile platform for the synthesis of novel compounds with therapeutic potential. Understanding its commercial landscape, mastering its synthesis, and appreciating its role as a privileged scaffold are essential for any research professional engaged in the competitive and impactful field of drug discovery.
References
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Kairos Living. 1520945-31-6 | 2-(4-Bromo-1-methyl-1H-pyrazol-5-yl)pyridine. [Link]
-
Royal Society of Chemistry. A metal-free method for the selective synthesis of 2-amino-6-bromopyridines and 2-amino-5-bromopyrimidines. [Link]
-
ResearchGate. Synthesis of 2,6-di(pyrazol-1-yl)-4-bromomethylpyridine, and its conversion to other 2,6-di(pyrazol-1-yl)pyridines substituted at the pyridine ring. [Link]
-
PubChemLite. 2-(4-bromo-1h-pyrazol-1-yl)pyridine-3-carboxylic acid. [Link]
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PubChem. Receptor tyrosine kinase inhibitors comprising pyridine and pyrimidine derivatives - Patent US-2009227556-A1. [Link]
-
Kishida Chemical Co., Ltd. Safety Data Sheet. [Link]
- Google Patents. Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - CN102911174A.
-
MDPI. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. [Link]
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PubMed. Discovery of 2-(Pyrazol-4-yl)-quinazolin-4(3H)-one Derivatives as Subnanomolar BRD4 BD2 Inhibitors with High Selectivity via a Bioisosterism Approach. [Link]
- Google Patents. Substituted pyridine and pyrazine compounds as pde4 inhibitors - US20140275531A1.
-
PMC. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. [Link]
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MDPI. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. [Link]
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PubChem. Substituted pyrazolo[1,5-a]pyridine compounds as inhibitors of fgfr tyrosine kinases - Patent WO-2020131627-A1. [Link]
- Google Patents.
-
ChemWhat. 2-(4-BROMO-1H-PYRAZOL-1-YL)PYRIMIDINE CAS#: 857641-46-4. [Link]
- Google Patents. Pyrazolo[1,5-a]pyridine derivatives and methods of their use - WO2015100117A1.
Sources
- 1. 2-(4-Bromo-pyrazol-1-yl)-pyridine | CAS 77556-27-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. eMolecules AstaTech / 2-(4-BROMO-PYRAZOL-1-YL)-PYRIDINE / 0.25g / 200610861 | Fisher Scientific [fishersci.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Receptor tyrosine kinase inhibitors comprising pyridine and pyrimidine derivatives - Patent US-2009227556-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Substituted pyrazolo[1,5-a]pyridine compounds as inhibitors of fgfr tyrosine kinases - Patent WO-2020131627-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US20170240552A1 - Pyrazolo[1,5-a]pyrazin-4-yl derivatives - Google Patents [patents.google.com]
- 8. fishersci.com [fishersci.com]
The Synthetic Chemist's Compass: A Guide to N,N-Bidentate Ligand Synthesis from 4-Halopyridine Scaffolds
For researchers, medicinal chemists, and professionals in drug development, the efficient construction of complex molecular architectures is paramount. Among the vast array of valuable structural motifs, N,N-bidentate ligands, particularly those built upon a pyridine framework, are of significant interest due to their exceptional coordination properties. These ligands are the linchpins in a multitude of applications, from enabling highly selective asymmetric catalysis to forming the core of innovative therapeutic agents and advanced materials.[1] This in-depth technical guide provides a comprehensive exploration of the synthesis of N,N-bidentate ligands utilizing the versatile and readily accessible 4-halopyridine scaffold. We will delve into the underlying principles of reactivity, provide field-proven experimental protocols, and offer insights into the critical choices that govern the success of these synthetic transformations.
The Strategic Importance of the 4-Halopyridine Synthon
The 4-halopyridine moiety serves as an ideal starting point for the synthesis of a diverse range of N,N-bidentate ligands. Its utility stems from the strategic placement of the halogen atom at the 4-position, which activates the carbon-halogen bond for a variety of powerful cross-coupling reactions. The electron-deficient nature of the pyridine ring further facilitates these transformations. The choice of the halogen (F, Cl, Br, I) is not arbitrary; it is a critical parameter that dictates the reactivity of the substrate and, consequently, the choice of catalytic system and reaction conditions.
Understanding the Reactivity of 4-Halopyridines
In the realm of palladium-catalyzed cross-coupling reactions, the reactivity of 4-halopyridines follows a well-established trend, which is inversely correlated with the carbon-halogen bond dissociation energy.[2]
Reactivity Trend: I > Br > Cl >> F
-
4-Iodopyridine: The C-I bond is the weakest, making 4-iodopyridine the most reactive of the halopyridines. Oxidative addition to the palladium(0) catalyst, often the rate-determining step, is most facile with iodo-substrates.[2] This high reactivity allows for milder reaction conditions, lower catalyst loadings, and shorter reaction times.
-
4-Bromopyridine: Possessing a moderately strong C-Br bond, 4-bromopyridine offers a good balance of reactivity and stability. It is a workhorse substrate in many cross-coupling reactions, often providing high yields under reasonably accessible conditions.
-
4-Chloropyridine: The C-Cl bond is significantly stronger, rendering 4-chloropyridine less reactive.[3] Successful coupling reactions with 4-chloropyridines often necessitate more sophisticated and electron-rich ligands, higher temperatures, and longer reaction times to overcome the higher activation energy of the oxidative addition step.[4]
-
4-Fluoropyridine: Due to the exceptional strength of the C-F bond, 4-fluoropyridine is generally unreactive in palladium-catalyzed cross-coupling reactions and is seldom used for this purpose.[2]
This predictable reactivity allows for selective functionalization in polyhalogenated systems. For instance, in a molecule containing both iodo and chloro substituents, the iodo group can be selectively coupled under conditions that leave the chloro group intact.[5]
Core Synthetic Methodologies
The construction of N,N-bidentate ligands from 4-halopyridines is predominantly achieved through palladium- and copper-catalyzed cross-coupling reactions. This section will provide an in-depth look at the most pivotal of these transformations: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, the Sonogashira coupling, and the Ullmann condensation.
Suzuki-Miyaura Coupling: Forging C-C Bonds to Create Bipyridines
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance.[6] It is the preeminent method for synthesizing both symmetrical and unsymmetrical bipyridines, which are a fundamental class of N,N-bidentate ligands.[7]
The reaction involves the palladium-catalyzed cross-coupling of a 4-halopyridine with a pyridylboronic acid or ester. The catalytic cycle, a fundamental concept in understanding these reactions, is depicted below.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The success of a Suzuki-Miyaura coupling of a 4-halopyridine hinges on the judicious selection of the catalyst, ligand, base, and solvent.
-
Catalyst and Ligand Selection: The nitrogen atom of the pyridine substrate can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[8] To mitigate this, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often employed. These ligands stabilize the palladium catalyst and create a sterically hindered environment around the metal center, which disfavors coordination with the pyridine nitrogen.[6]
-
Base Selection: The base plays a crucial role in activating the boronic acid for transmetalation.[9] The choice of base is often substrate-dependent. Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used. For less reactive 4-chloropyridines, stronger bases may be required to facilitate the catalytic cycle.
-
Solvent Choice: A mixture of an organic solvent (e.g., dioxane, toluene) and water is frequently used. The aqueous phase is necessary to dissolve the inorganic base, while the organic phase solubilizes the coupling partners and the catalyst.
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of 4-chloropyridine with a pyridylboronic acid.
Materials:
-
4-Chloropyridine hydrochloride
-
Pyridine-2-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 4-chloropyridine hydrochloride (1.0 eq), pyridine-2-boronic acid (1.2 eq), and K₃PO₄ (3.0 eq).
-
Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ (2 mol%) and XPhos (4 mol%) in a small amount of anhydrous dioxane.
-
Inert Atmosphere: Evacuate and backfill the Schlenk flask with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add the catalyst pre-mixture to the Schlenk flask, followed by anhydrous dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).
-
Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[10]
| Parameter | 4-Bromopyridine | 4-Chloropyridine | Rationale for Differences |
| Typical Catalyst Loading | 1-3 mol% | 2-5 mol% | The stronger C-Cl bond requires a more active catalytic system, often necessitating a higher catalyst loading to achieve reasonable reaction rates. |
| Ligand Choice | PPh₃, Buchwald ligands | Bulky, electron-rich Buchwald ligands (e.g., XPhos, SPhos) | Standard ligands like PPh₃ may suffice for the more reactive 4-bromopyridine, while 4-chloropyridine requires more specialized ligands to promote oxidative addition and prevent catalyst deactivation. |
| Reaction Temperature | 80-100 °C | 100-120 °C | Higher temperatures are needed to overcome the larger activation energy barrier for the oxidative addition of the C-Cl bond. |
| Typical Reaction Time | 4-12 hours | 12-24 hours | The slower rate of oxidative addition for 4-chloropyridine generally leads to longer reaction times. |
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful and versatile method for forming carbon-nitrogen bonds.[11] In the context of N,N-bidentate ligand synthesis, it is invaluable for coupling 4-halopyridines with a wide range of nitrogen-containing nucleophiles, such as primary and secondary amines, and other nitrogen heterocycles like imidazoles and pyrazoles.
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
-
Ligand Selection: As with Suzuki coupling, bulky, electron-rich phosphine ligands are crucial for preventing catalyst inhibition by the pyridine substrate. Bidentate phosphine ligands like BINAP and DPPF have also proven effective.[11]
-
Base Choice: A strong, non-nucleophilic base is required to deprotonate the amine, forming the active nucleophile. Sodium tert-butoxide (NaOtBu) is a common choice. For substrates with base-sensitive functional groups, milder bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher reaction temperatures.[12]
This protocol details the synthesis of a pyridyl-pyrazole ligand, a valuable class of unsymmetrical N,N-bidentate ligands.
Materials:
-
4-Bromopyridine hydrochloride
-
Pyrazole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane (anhydrous)
Procedure:
-
Reaction Setup: In an oven-dried Schlenk tube, combine 4-bromopyridine hydrochloride (1.0 eq), pyrazole (1.2 eq), Pd(OAc)₂ (3 mol%), Xantphos (6 mol%), and Cs₂CO₃ (2.5 eq).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous dioxane via syringe.
-
Reaction: Heat the mixture to 110 °C in an oil bath and stir for 12-24 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel.
Sonogashira Coupling: Introducing Alkynyl Linkers
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13] This reaction is particularly useful for synthesizing N,N-bidentate ligands where the two nitrogen-containing rings are connected by a rigid alkynyl linker. The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt.[14]
Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.
Materials:
-
4-Iodopyridine
-
Propargyl alcohol
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 4-iodopyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).
-
Solvent and Reagent Addition: Add anhydrous THF, followed by triethylamine (2.0 eq). To the stirred suspension, add propargyl alcohol (1.2 eq) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with diethyl ether and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[15]
Ullmann Condensation: A Classic C-N and C-O Bond Forming Reaction
The Ullmann condensation is a copper-catalyzed reaction that provides a valuable alternative to the palladium-catalyzed methods, particularly for the formation of C-N and C-O bonds.[16] While traditional Ullmann reactions often require harsh conditions (high temperatures and stoichiometric copper), modern protocols with the use of ligands allow for milder conditions.[17]
Materials:
-
4-Chloropyridine
-
Phenol
-
Potassium tert-butoxide
-
Copper powder or Copper(I) salt
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
Preparation of Phenolate: In a dry flask, dissolve phenol (1.0 eq) in anhydrous THF and add potassium tert-butoxide (1.0 eq). Stir until the phenol is fully deprotonated. Remove the THF under reduced pressure.
-
Reaction Setup: To the flask containing the potassium phenolate, add 4-chloropyridine (1.1 eq), a copper catalyst (e.g., copper powder, 10 mol%), and anhydrous DMF.
-
Reaction: Heat the mixture to 120-150 °C and stir under an inert atmosphere. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture, pour it into water, and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.[18]
Applications in Drug Development and Catalysis
The N,N-bidentate ligands synthesized from 4-halopyridine scaffolds are not mere chemical curiosities; they are enabling tools in critical areas of scientific research.
-
Asymmetric Catalysis: Chiral N,N-bidentate ligands are extensively used in asymmetric catalysis to produce enantiomerically pure compounds, a crucial requirement in the pharmaceutical industry. For instance, chiral bipyridine and phenanthroline ligands are employed in asymmetric hydrogenations, hydrosilylations, and various C-C bond-forming reactions.[19][20][21]
-
Medicinal Chemistry and Photodynamic Therapy (PDT): The 1,10-phenanthroline scaffold, readily accessible from appropriately substituted halopyridines, is a privileged structure in medicinal chemistry. Ruthenium and copper complexes of phenanthroline-based ligands have shown significant promise as photosensitizers in photodynamic therapy for cancer treatment.[22][23][24] These complexes can be activated by light to produce reactive oxygen species that selectively kill cancer cells.
Conclusion and Future Outlook
The 4-halopyridine scaffold stands as a testament to the power of strategic design in organic synthesis. Its predictable reactivity and amenability to a wide range of robust cross-coupling reactions make it an invaluable tool for the construction of diverse and complex N,N-bidentate ligands. As our understanding of catalytic processes deepens and new, more efficient catalyst systems are developed, the utility of 4-halopyridines will undoubtedly continue to expand. The ongoing pursuit of milder reaction conditions, broader substrate scope, and greater control over selectivity will further empower researchers to design and synthesize the next generation of ligands that will drive innovation in catalysis, medicine, and materials science.
References
- Buchwald, S. L. (n.d.). Ligand Selection in Palladium-Catalyzed Cross-Coupling Reactions. MilliporeSigma.
- Hayashi, T., & Yamasaki, K. (2003). Rhodium-Catalyzed Asymmetric 1,4-Addition and Its Related Asymmetric Reactions. Chemical Reviews, 103(8), 2829–2844.
- Mari, C., et al. (2018). A long-lived cuprous bis-phenanthroline complex for the photodynamic therapy of cancer. Dalton Transactions, 47(10), 3241-3245.
- García-Lara, J., et al. (2016). Synthesis of novel phenanthroline-based Ru (II) complexes as photosensitizers potentially useful for photodynamic therapy. Journal of the Mexican Chemical Society, 60(3), 139-146.
- BenchChem. (2025).
- Gessner Group. (n.d.).
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McFarland, S. A., et al. (2014). Ru(II) Dyads Derived from 2-(1-Pyrenyl)-1H-imidazo[4,5-f][6][20]phenanthroline. Inorganic Chemistry, 53(13), 6879-6891.
- Al-Jibouri, M. N. (2021). Role of Coordination compounds as photosensitizes of photodynamic therapy: on overview. Muthanna Journal of Pure Science, 8(1).
- Lincoln, R., et al. (2018). A long-lived cuprous bis-phenanthroline complex for the photodynamic therapy of cancer. Dalton Transactions, 47(10), 3241-3245.
- Jalba, A., et al. (2015). New chiral bis(oxazolinyl)bipyridine ligands and application in the iron catalyzed asymmetric hydrosilylation of ketones. French-Ukrainian Journal of Chemistry, 3(1).
- Pádár, P., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2868-2875.
- Organic Synthesis. (n.d.).
- Wang, X., et al. (2018). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis.
- Wu, J. (2003). Synthesis of Novel Chiral Dipyridylphosphine Ligands and Their Application in Ru- and Rh-Catalyzed Asymmetric Hydrogenation Reactions. The Hong Kong Polytechnic University.
- Malkov, A. V., et al. (2001). Synthesis of New Chiral 2,2′-Bipyridyl-Type Ligands, Their Coordination to Molybdenum(0), Copper(II), and Palladium(II), and Application in Asymmetric Allylic Substitution, Allylic Oxidation, and Cyclopropanation. Organometallics, 20(13), 2693-2708.
- Pescarmona, L., et al. (2023). Electron-Poor Phosphines Enable the Selective Semihydrogenation Reaction of Alkynes with Pd on Carbon Catalysts.
- BenchChem. (2025). Suzuki Coupling of Pyridyl Halides: A Comparative Guide to the Reactivity of Chloropyridines and Bromopyridines.
- BenchChem. (2025). A Comparative Guide to the Reactivity of Halopyrimidines in Cross-Coupling Reactions.
- Lu, J., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(14), 4056-4066.
- Gök, Y., et al. (2012). The Suzuki-Miyaura reactions of halopyridines and the side products. Tetrahedron, 68(46), 9579-9585.
- Slepukhin, P. A., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 794.
- Shintani, R., et al. (2005). Chiral Phosphine-Olefin Bidentate Ligands in Asymmetric Catalysis: Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl Boronic Acids to Maleimides.
- Glasnov, T. N., & Kappe, C. O. (2007). Microwave-assisted Cu-catalyzed Ullmann ether synthesis in a continuous-flow milli-plant. Tetrahedron Letters, 48(31), 5483-5487.
- Ooi, S., & Ishibashi, H. (2024).
- Wikipedia. (n.d.). Sonogashira coupling.
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- Li, Y., et al. (2024). Halide Interactions in Pd Oxidative Addition to Organic Halides: Uncovering the “Super Iodine”. ChemRxiv.
- Ooi, S., & Ishibashi, H. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives.
- ResearchGate. (n.d.). Schematic route for the synthesis of substituted pyrazolyl–pyridine ligand L.
- Gauthier, D., et al. (1999). The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines.
- Lévai, A., et al. (2004). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. Organic & Biomolecular Chemistry, 2(24), 3659-3663.
- Singh, A., et al. (2022). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. RSC Advances, 12(41), 26615-26647.
- Gong, Y., & He, W. (2008). One-pot Double Suzuki Couplings of Dichloropyrimidines. Organic letters, 10(22), 5227-5230.
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
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- Google Patents. (n.d.). CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof.
- Shchekotikhin, A. E., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 27(21), 7439.
- Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling.
- Organic Synthesis. (n.d.).
- Gök, Y., et al. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Molecules, 18(4), 3949-3967.
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Cross-Coupling with 4,5-Diiodo-2-isopropyl-1H-imidazole.
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Advanced Medicinal Chemistry of 2-Pyrazolylpyridine Derivatives: A Technical Guide
Executive Summary
The 2-pyrazolylpyridine scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to function both as a bioactive organic pharmacophore and a robust bidentate N,N-donor ligand for metallodrugs. Unlike simple biaryls, the specific nitrogen positioning in 2-(1H-pyrazol-1-yl)pyridine (N-linked) and 2-(1H-pyrazol-3-yl)pyridine (C-linked) isomers dictates their reactivity and biological target profile.
This guide analyzes the therapeutic utility of these derivatives, focusing on two high-impact areas: PIM-1 kinase inhibition in oncology and Ruthenium(II) arene complexes for targeted chemotherapy. We provide validated synthetic protocols and mechanistic insights to support researchers in optimizing this scaffold.
Part 1: Structural Chemistry & Synthetic Architectures
The connectivity between the pyridine and pyrazole rings fundamentally alters the electronic landscape and binding mode of the molecule.
The Isomeric Distinction
-
Type A: N-Linked (1,2-Connectivity): 2-(1H-pyrazol-1-yl)pyridine.
-
Key Feature: The N-N bond connects the rings. The pyrazole nitrogen (N2) and pyridine nitrogen form a five-membered chelate ring when binding metals.
-
Primary Use: Ligand for Ru/Ir anticancer complexes; Kinase inhibitor core.
-
-
Type B: C-Linked (3,2-Connectivity): 2-(1H-pyrazol-3-yl)pyridine.
-
Key Feature: A C-C bond connects the rings.
-
Primary Use: Bioisostere for biaryl systems; Tubulin polymerization inhibitors.
-
Synthetic Protocols
Protocol A: Synthesis of N-Linked 2-Pyrazolylpyridines
This method utilizes 2-hydrazinopyridine as the key nucleophile reacting with 1,3-dicarbonyls. This is the preferred route for generating the bidentate ligand scaffold used in metallodrugs.
Reagents: 2-Chloropyridine, Hydrazine hydrate, Acetylacetone (or derivative).[1]
Step-by-Step Methodology:
-
Hydrazinolysis:
-
Dissolve 2-chloropyridine (1.0 eq) in ethanol (5 vol).
-
Add hydrazine hydrate (5.0 eq) dropwise to suppress dimer formation (2,2'-azopyridine).
-
Reflux at 80°C for 12–16 hours. Monitor by TLC (EtOAc/MeOH 8:2).[1]
-
Purification: Concentrate in vacuo. The residue is often an oil that crystallizes upon cooling or can be used directly if purity >95%.
-
-
Cyclocondensation (Paal-Knorr Type):
-
Dissolve 2-hydrazinopyridine (1.0 eq) in ethanol.
-
Add acetylacetone (1.1 eq) and a catalytic amount of HCl or acetic acid (0.1 eq).
-
Reflux for 2–4 hours. The pyrazole ring closes rapidly.
-
Workup: Cool to room temperature.[2][3] Pour into ice water. The product, 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine , typically precipitates as a solid. Filter and recrystallize from ethanol/water.
-
Protocol B: Synthesis of C-Linked Derivatives (Chalcone Route)
Used for creating 3,5-diaryl-substituted pyrazoles attached to pyridine.
-
Claisen-Schmidt Condensation: React 2-acetylpyridine with an aromatic aldehyde in aqueous NaOH/EtOH to form the enone (chalcone).
-
Heterocyclization: React the chalcone with hydrazine hydrate (or phenylhydrazine) in refluxing acetic acid to form the pyrazole ring.
Part 2: Visualization of Synthetic Logic
The following diagram illustrates the N-linked synthesis pathway, highlighting the critical intermediate.
Caption: Synthesis of N-linked 2-pyrazolylpyridine via the hydrazinopyridine intermediate.
Part 3: Medicinal Chemistry & Structure-Activity Relationships (SAR)[4]
PIM-1 Kinase Inhibition
PIM-1 (Proviral Integration site for Moloney murine leukemia virus) is a serine/threonine kinase overexpressed in leukemia and prostate cancer. It inhibits apoptosis, promoting cell survival.
Mechanism: Derivatives of 2-pyrazolyl-nicotinonitrile (a specific subset of the scaffold) have shown nanomolar potency against PIM-1. The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region (Glu121), while the pyrazole moiety occupies the ATP-binding pocket, often stacking with Phe49.
Key SAR Findings:
-
3-Cyano Group: Essential on the pyridine ring. It increases the acidity of the system and can engage in water-mediated H-bonds.
-
Amino Substituents: An amino group at the 4-position of the pyrazole or pyridine ring often enhances solubility and hinge binding.
-
Lipophilicity: Bulky aryl groups on the pyrazole (positions 3/5) improve hydrophobic interactions but must be balanced to maintain oral bioavailability.
Ruthenium(II) Arene Complexes (Metallodrugs)
Ruthenium complexes are leading alternatives to platinum-based drugs (cisplatin), offering reduced toxicity and different mechanisms of action (e.g., antimetastatic activity).
The "Piano-Stool" Geometry: The 2-(1H-pyrazol-1-yl)pyridine acts as an N,N-bidentate ligand (chelator) stabilizing the Ru(II) center.
-
General Formula: [(η6-arene)Ru(N^N)Cl]+
-
Mechanism: The chloride ligand hydrolyzes inside the cell (low Cl- concentration), creating an aqua species that binds to DNA (guanine N7) or proteins. The pyrazolylpyridine ligand tunes the electronic density on Ru, affecting the hydrolysis rate.
SAR of the Metal Complex:
-
Electron Donating Groups (EDGs): Methyl groups on the pyrazole (3,5-dimethyl) increase electron density on Ru, slowing down hydrolysis and reducing off-target toxicity.
-
Arene Ligand: Increasing the size of the arene (e.g., from p-cymene to biphenyl) increases lipophilicity and cellular uptake.
Part 4: Quantitative Data Summary
The following table summarizes the potency of selected derivatives against key cancer targets.
| Compound Class | Target / Cell Line | IC50 / Activity | Mechanism / Notes |
| Pyrazolyl-Nicotinonitrile | PIM-1 Kinase | 20.4 nM | Competitive ATP inhibition; induces apoptosis in HepG2 cells [1]. |
| Ru(II)-Arene Complex | MCF-7 (Breast Cancer) | 2.1 µM | Higher potency than cisplatin (3.48 µM).[4] Mitochondrial accumulation [2]. |
| Ru(II)-Arene Complex | A549 (Lung Cancer) | 0.6 – 4.3 µM | Covalent DNA binding + ROS generation. 90% nuclear accumulation [3]. |
| C-Linked Derivative | Tubulin Polymerization | < 50 nM | Disrupts microtubule dynamics; acts as a colchicine site binder. |
Part 5: Biological Pathway Visualization
This diagram details the PIM-1 signaling cascade and how 2-pyrazolylpyridine derivatives intervene to induce apoptosis.
Caption: Mechanism of action for PIM-1 inhibition by 2-pyrazolylpyridine derivatives.
References
-
Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors . Royal Society of Chemistry (RSC) Advances. [Link]
-
Ruthenium-based complexes as anti-tumor agents . Journal of Health Sciences. [Link]
-
Ruthenium Complexes as Anticancer Agents: A Brief History and Perspective . Drug Design, Development and Therapy. [Link]
-
2-(1H-Pyrazol-3-yl)pyridine: Properties and Applications . PubChem. [Link]
-
Encapsulation of Ru(II) Polypyridine Complexes for Tumor-Targeted Anticancer Therapy . Pharmaceutics (MDPI). [Link]
Sources
Methodological & Application
Protocol for Regioselective SNAr Reaction of Pyrazole with 2-Chloro-4-bromopyridine
Executive Summary
This application note details the protocol for the regioselective synthesis of 2-chloro-4-(1H-pyrazol-1-yl)pyridine via Nucleophilic Aromatic Substitution (SNAr).
The reaction between 1H-pyrazole and 2-chloro-4-bromopyridine presents a classic chemoselectivity challenge: the pyridine ring contains two electrophilic sites (C2 and C4) and two different leaving groups (Chlorine and Bromine). Under controlled basic conditions, the C4-Bromine site is preferentially substituted due to the "para-like" activation of the C4 position by the pyridine nitrogen and the superior leaving group ability of bromide relative to chloride in this specific scaffold.
Target Audience: Medicinal Chemists, Process Chemists.
Mechanistic Analysis & Regioselectivity
To achieve high yield and purity, one must understand the electronic forces at play. The reaction follows an addition-elimination mechanism involving a Meisenheimer complex.[1]
The Regioselectivity Paradox
-
Electronic Activation (Positional): The pyridine nitrogen exerts an electron-withdrawing effect.[1] The C4 position (gamma to nitrogen) acts similarly to a para-nitrobenzene position, highly activating it toward nucleophilic attack. The C2 position (alpha to nitrogen) is also activated but is sterically more hindered and subject to lone-pair repulsion from the ring nitrogen.
-
Leaving Group Ability (Cl vs. Br): In SNAr, highly electronegative atoms (F > Cl > Br) typically accelerate the rate-determining step (nucleophilic attack) by stabilizing the anionic Meisenheimer intermediate.[1] However, Bromine is a better leaving group during the re-aromatization step.
Reaction Pathway Diagram
Figure 1: Mechanistic pathway highlighting the kinetic preference for C4 substitution.[2]
Critical Variables & Optimization
| Variable | Recommendation | Rationale |
| Base | Sodium Hydride (NaH) (60% dispersion) | Ensures complete deprotonation of pyrazole (pKa ~14) to the highly nucleophilic pyrazolide anion. Weak bases (K₂CO₃) may result in incomplete conversion. |
| Solvent | DMF or DMSO (Anhydrous) | Polar aprotic solvents stabilize the charged transition state. DMF is preferred for easier workup; DMSO is better for sluggish reactions. |
| Stoichiometry | 1.1 eq Pyrazole : 1.0 eq Pyridine | Slight excess of nucleophile ensures consumption of the electrophile without promoting bis-substitution (displacing the C2-Cl). |
| Temperature | 80°C - 100°C | Sufficient energy to overcome the activation barrier for C4 displacement. Exceeding 120°C increases risk of C2 substitution (bis-product). |
Experimental Protocol (SOP)
Safety Warning:
-
NaH: Reacts violently with moisture/water to release hydrogen gas (flammable). Handle under inert atmosphere.
-
Pyridine Derivatives: Potential irritants/toxic. Work in a fume hood.
Materials
-
2-Chloro-4-bromopyridine (1.0 equiv)
-
1H-Pyrazole (1.1 equiv)
-
Sodium Hydride (60% in mineral oil) (1.2 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate / Hexanes (for workup)
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Deprotonation:
-
Add NaH (1.2 equiv) to the flask.
-
Add anhydrous DMF (concentration ~0.2 M relative to pyridine).
-
Cool to 0°C in an ice bath.
-
Slowly add 1H-Pyrazole (1.1 equiv) portion-wise. Caution: Hydrogen gas evolution.
-
Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 30 minutes until gas evolution ceases.
-
-
Reaction:
-
Add 2-Chloro-4-bromopyridine (1.0 equiv) dissolved in a minimum amount of DMF.
-
Heat the mixture to 90°C .
-
Monitor by TLC (30% EtOAc in Hexanes) or LC-MS. Reaction typically completes in 2–4 hours.
-
-
Quench & Workup:
-
Cool to RT.
-
Carefully quench with saturated aqueous NH₄Cl solution (slow addition).
-
Dilute with water and extract with Ethyl Acetate (3x).
-
Wash combined organics with water (2x) and brine (1x) to remove DMF.
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify via silica gel flash chromatography (Gradient: 0% → 40% EtOAc in Hexanes).
-
Note: The product is usually a white to off-white solid.
-
Workflow Diagram
Figure 2: Operational workflow for the synthesis.
Analytical Validation (Self-Validating the Protocol)
To ensure the correct regioisomer (C4 substitution) was obtained, analyze the 1H NMR coupling patterns.
| Feature | Expected Observation (C4-Product) | Interpretation |
| Pyridine H3 (C3-H) | Doublet (d, J ~2.0 Hz) | This proton is between the Cl (C2) and Pyrazole (C4). It appears as a meta-coupled doublet. |
| Pyridine H5 (C5-H) | Doublet of Doublets (dd) | Coupled to H6 (ortho, ~5 Hz) and H3 (meta, ~2 Hz). |
| Pyridine H6 (C6-H) | Doublet (d, J ~5.0 Hz) | Characteristic ortho-coupling to H5. |
| Shift Comparison | H3 shifts Upfield | Replacement of Br (less electronegative) with Pyrazole (N-linked) causes distinct shielding/deshielding patterns compared to the starting material. |
Regioisomer Check: If the C2-Cl was displaced (minor product), the remaining C4-Br would cause the C3-H and C5-H to appear as equivalent or near-equivalent doublets if the symmetry allows, but crucially, the NOESY spectrum would show a correlation between the Pyrazole-H and the Pyridine H3 and H5 for the C4-product.
References
-
Review of SNAr Regioselectivity
-
Title: Regioselectivity in Nucleophilic Aromatic Substitution of 2,4-Dihalopyridines.[2][3][4][5]
-
Source:Journal of Organic Chemistry, 2018.[6]
- Context: Confirms preference for C4 substitution in 2,4-dihalopyridines when C4 contains a good leaving group.
-
(Note: Pyrimidine and Pyridine share similar C2/C4 activation profiles).
-
-
Base Selection for Pyrazoles
-
Title: Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.[7]
- Source:ACS Omega, 2025 (Updated D
- Context: Establishes pKa of pyrazole (~19.8 in DMSO, ~14 in water)
-
-
General Protocol Grounding
- Title: Synthesis of 4-(1H-pyrazol-1-yl)
- Source:BenchChem Protocols / Wuxi AppTec Applic
- Context: Standard industrial procedures for heteroaryl-pyrazole coupling.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. wuxibiology.com [wuxibiology.com]
- 5. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchem.unistra.fr [medchem.unistra.fr]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: Overcoming Catalyst Poisoning in the Suzuki-Miyaura Functionalization of 4-Bromo-2-(1H-pyrazol-1-yl)pyridine
Executive Summary & Context
For researchers and drug development professionals, the 2-(1H-pyrazol-1-yl)pyridine scaffold is a highly privileged pharmacophore, frequently utilized in the design of kinase inhibitors and agrochemicals. However, the late-stage functionalization of this motif—specifically the Suzuki-Miyaura cross-coupling of 4-bromo-2-(1H-pyrazol-1-yl)pyridine —presents a notorious synthetic bottleneck. Standard cross-coupling protocols often result in stalled reactions, poor yields, or complete catalytic failure 1.
This application note details the mechanistic causality behind these failures and provides a fully optimized, self-validating protocol utilizing Buchwald ligand chemistry to achieve >90% yields.
Mechanistic Insights: The "Chelation Trap"
To successfully functionalize this substrate, one must understand the causality of catalytic failure. This compound is not just an electrophile; it is a potent bidentate N,N-ligand 2.
During the standard Suzuki-Miyaura catalytic cycle, the active Pd(0) species undergoes oxidative addition into the C–Br bond. When using traditional, labile ligands like triphenylphosphine (PPh₃), the resulting Pd(II) intermediate is rapidly attacked by the adjacent pyridine N1 and pyrazole N2 atoms. This forms a thermodynamically stable, 5-membered metallacycle [[3]](). Once this "chelation trap" is formed, the transmetalation step is completely blocked, effectively poisoning the catalyst.
The Solution: To bypass this thermodynamic sink, the catalytic system must employ dialkylbiaryl phosphine ligands (e.g., XPhos ). The extreme steric bulk of XPhos creates a protective shield around the palladium center, preventing the substrate's secondary nitrogen from coordinating. This forces the substrate to remain monodentate, allowing transmetalation and subsequent reductive elimination to proceed rapidly [[4]]().
Caption: Catalytic cycle of Suzuki-Miyaura coupling highlighting the chelation trap and ligand rescue.
Experimental Design & Optimization Data
The table below summarizes the causality behind condition screening. The transition from weak bases and labile phosphines to strong bases and bulky biaryl phosphines is required to force the reaction forward.
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Observation / Causality |
| Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ | Dioxane/H₂O | 90 | 24 | < 15% | Catalyst poisoning via N,N-chelation. Transmetalation blocked. |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF/H₂O | 100 | 24 | 20% | Labile phosphines easily displaced by the bidentate substrate. |
| Pd(dppf)Cl₂ (5 mol%) | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 65% | Bidentate ligand partially resists displacement, moderate turnover. |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 6 | > 90% | Steric bulk prevents chelation; strong base accelerates transmetalation. |
Validated Experimental Protocol
This protocol is designed as a self-validating system . By monitoring specific colorimetric changes and LC-MS mass shifts, researchers can verify the integrity of the catalytic cycle in real-time.
Materials Required
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Arylboronic acid or pinacol ester (1.2 equiv)
-
Catalyst Precursor: Pd₂(dba)₃ (2.5 mol%, yielding 5 mol% active Pd)
-
Ligand: XPhos (10 mol%)
-
Base: K₃PO₄ (3.0 equiv)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 0.2 M relative to substrate)
Caption: Step-by-step experimental workflow for the optimized Suzuki-Miyaura coupling procedure.
Step-by-Step Methodology
Step 1: Reagent Assembly & Degassing (Critical Step)
-
To an oven-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (3.0 equiv), Pd₂(dba)₃ (2.5 mol%), and XPhos (10 mol%).
-
Seal the vessel with a septum. Apply vacuum for 2 minutes, then backfill with Argon. Repeat this evacuate/backfill cycle three times. Causality: Electron-rich phosphines like XPhos are highly susceptible to oxidation to phosphine oxides, which will kill the catalyst.
-
In a separate flask, prepare a 4:1 mixture of 1,4-Dioxane and deionized water. Sparge the solvent mixture with Argon for 15 minutes.
-
Add the degassed solvent mixture to the reaction vessel via syringe to achieve a 0.2 M substrate concentration.
Step 2: Thermal Activation & In-Process Validation
-
Place the reaction vessel in a pre-heated oil bath at 100 °C.
-
Self-Validation Checkpoint 1 (Visual): Within the first 15–30 minutes, observe the reaction mixture. It should transition from a dark purple/red (characteristic of Pd₂(dba)₃) to a clear yellow/orange solution. This confirms the successful generation of the active Pd(0)-XPhos monoligated complex.
-
Stir vigorously for 6 hours.
-
Self-Validation Checkpoint 2 (Analytical): At 6 hours, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the isotopic doublet at m/z 224/226 [M+H]⁺ (starting material) is entirely consumed, replaced by the product mass.
Step 3: Workup & Extraction
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with Ethyl Acetate (EtOAc) and transfer to a separatory funnel.
-
Wash the organic layer with water (2x) and brine (1x). Causality: The aqueous washes remove the K₃PO₄ salts and residual boronic acid byproducts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Step 4: Purification
-
Purify the crude residue via flash column chromatography on silica gel. A typical eluent gradient of Hexanes/EtOAc (starting at 90:10 and increasing polarity) is sufficient to separate the functionalized pyrazolyl-pyridine product from any residual triphenylphosphine oxide or homocoupled boronic acid impurities.
References
- N,N′-bridged binuclear NHC palladium complexes: A combined experimental catalytic and computational study for the Suzuki reaction.ResearchGate.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.National Institutes of Health (NIH).
- Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis.BenchChem.
- A Thermally Stable, Alkene-Free Palladium Source for Oxidative Addition Complex Formation and High Turnover Catalysis.ChemRxiv.
Sources
Advanced Protocol: Synthesis of Unsymmetrical N,N,N-Pincer Ligands via Late-Stage C-H Functionalization of 4-Bromo-2-(1H-pyrazol-1-yl)pyridine
Executive Summary & Scientific Rationale
Symmetrical and unsymmetrical N,N,N-pincer ligands, particularly those based on the pyrazolylpyridine scaffold, are privileged structures in coordination chemistry. They are extensively utilized in homogeneous catalysis, including selective ethylene oligomerization[1], as well as in the development of advanced spin-crossover materials[2]. While traditional synthetic routes often rely on the stepwise cross-coupling of 2,6-dihalopyridines[3], these methods can suffer from poor regioselectivity and limited modularity.
This application note details a robust, bottom-up protocol for synthesizing a highly modular unsymmetrical N,N,N-pincer ligand—4-bromo-2-(4,5-dihydrooxazol-2-yl)-6-(1H-pyrazol-1-yl)pyridine —starting from the commercially available 4-bromo-2-(1H-pyrazol-1-yl)pyridine precursor (CAS: 1159814-68-2)[4].
The Causality of the Design:
-
The Pyrazole Directing Arm: The existing pyrazole ring acts as a robust, strongly donating arm for metal coordination.
-
Chemoselective C6 Functionalization: Because transition-metal-catalyzed C-H activation at the C6 position often competes with oxidative addition into the C-Br bond, we employ a metal-free N-oxidation/Reissert-Henze cyanation sequence. The electron-withdrawing 4-bromo group synergistically activates the pyridine ring, accelerating the regioselective nucleophilic attack of the cyanide ion at the C6 position.
-
The Orthogonal 4-Bromo Handle: The 4-bromo moiety remains completely intact during the pincer framework construction. This provides an orthogonal synthetic handle for late-stage tuning via Suzuki, Buchwald-Hartwig, or Sonogashira couplings, allowing researchers to modulate the electronic push-pull effects of the ligand without perturbing the primary coordination sphere.
Synthetic Workflow & Logical Architecture
Synthetic workflow for the preparation of the unsymmetrical N,N,N-pincer ligand.
Late-stage functionalization pathways leveraging the orthogonal 4-bromo handle.
Quantitative Data: Reaction Optimization
To ensure maximum yield and chemoselectivity, the Reissert-Henze cyanation and Oxazoline formation steps were rigorously optimized. The quantitative results are summarized below to guide your experimental parameters.
Table 1: Optimization of Reissert-Henze Cyanation at C6
| Entry | Activator | Cyanide Source | Solvent | Temp (°C) | Yield (%) |
| 1 | Benzoyl chloride (1.5 eq) | KCN (2.0 eq) | H₂O/DCM | 25 | 45 |
| 2 | Ethyl chloroformate (1.5 eq) | TMSCN (1.5 eq) | THF | 65 | 62 |
| 3 | Trifluoroacetic anhydride (1.5 eq) | TMSCN (1.5 eq) | DCM | 0 to 25 | 75 |
| 4 | Dimethylcarbamoyl chloride (1.5 eq) | TMSCN (1.5 eq) | DCM | 25 | 88 |
Note: Dimethylcarbamoyl chloride provides the optimal balance of activation without generating highly reactive byproducts that degrade the N-oxide.
Table 2: Optimization of Asymmetric Oxazoline Ring Formation
| Entry | Chiral Amino Alcohol | Lewis Acid Catalyst | Solvent | Temp (°C) | Yield (%) |
| 1 | (S)-Valinol (1.2 eq) | ZnCl₂ (1.0 eq) | Toluene | 110 | 78 |
| 2 | (S)-tert-Leucinol (1.2 eq) | ZnCl₂ (1.0 eq) | Toluene | 110 | 81 |
| 3 | (S)-tert-Leucinol (1.2 eq) | Zn(OTf)₂ (0.2 eq) | Chlorobenzene | 130 | 85 |
Step-by-Step Experimental Protocols
Protocol A: Chemoselective N-Oxidation
Objective: Selectively oxidize the pyridine nitrogen while leaving the pyrazole nitrogens intact. Causality: The pyridine nitrogen is significantly more basic and nucleophilic than the pyrazole nitrogens (where N1 is substituted and N2 is stabilized by the aromatic sextet). mCPBA exploits this pKa differential.
-
Reaction Setup: Dissolve this compound (10.0 mmol)[4] in anhydrous dichloromethane (DCM, 50 mL) and cool to 0 °C under an argon atmosphere.
-
Addition: Slowly add meta-chloroperoxybenzoic acid (mCPBA, 77% purity, 12.0 mmol) in small portions over 15 minutes to control the exothermic oxidation.
-
Propagation: Remove the ice bath and stir the mixture at room temperature for 12 hours.
-
In-Process Control (IPC): Monitor via TLC (Silica, 5% MeOH in DCM). The N-oxide product will present a significantly lower
value compared to the starting material. -
Workup: Quench the reaction with saturated aqueous NaHCO₃ (50 mL) and 10% aqueous Na₂S₂O₃ (20 mL) to neutralize residual peroxide. Extract with DCM (3 × 30 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N-oxide intermediate.
Protocol B: Reissert-Henze Cyanation
Objective: Introduce a cyano group exclusively at the C6 position. Safety Warning: TMSCN is highly toxic. Perform all operations in a well-ventilated fume hood and quench all cyanide-containing waste with an excess of aqueous sodium hypochlorite (bleach).
-
Activation: Dissolve the pyridine N-oxide intermediate (8.0 mmol) in anhydrous DCM (40 mL) under argon. Add dimethylcarbamoyl chloride (12.0 mmol) and stir for 30 minutes at room temperature to form the highly electrophilic N-carbamoyloxypyridinium intermediate.
-
Cyanation: Dropwise add trimethylsilyl cyanide (TMSCN, 12.0 mmol). Stir the reaction at room temperature for 24 hours.
-
IPC Validation: Analyze an aliquot via IR spectroscopy. The appearance of a sharp, distinct nitrile (C≡N) stretching band at ~2230 cm⁻¹ confirms successful C6 cyanation.
-
Workup: Carefully quench the reaction by adding saturated aqueous NaHCO₃ (40 mL). Extract the aqueous layer with EtOAc (3 × 40 mL). Wash the combined organic phases with brine, dry over Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc, 3:1) to isolate 4-bromo-6-cyano-2-(1H-pyrazol-1-yl)pyridine.
Protocol C: Lewis Acid-Catalyzed Oxazoline Construction
Objective: Convert the C6 nitrile into a chiral oxazoline ring to complete the N,N,N-pincer framework. Causality: Zn(OTf)₂ acts as a potent Lewis acid, coordinating to the nitrile nitrogen to increase the electrophilicity of the carbon center. This facilitates the nucleophilic attack by the amino group of the chiral amino alcohol, followed by intramolecular cyclization.
-
Reaction Setup: In an oven-dried Schlenk flask, combine 4-bromo-6-cyano-2-(1H-pyrazol-1-yl)pyridine (5.0 mmol), (S)-tert-leucinol (6.0 mmol), and Zinc triflate (Zn(OTf)₂, 1.0 mmol, 20 mol%).
-
Solvent & Heating: Add anhydrous chlorobenzene (25 mL). Equip the flask with a reflux condenser and heat to 130 °C for 24 hours under argon.
-
IPC Validation: Monitor via ¹H NMR. The disappearance of the nitrile IR band and the emergence of diagnostic oxazoline multiplet signals (4.0–4.6 ppm for the -CH₂- and -CH- protons) validate the cyclization.
-
Workup & Isolation: Cool the mixture to room temperature, concentrate under reduced pressure to remove chlorobenzene, and purify the crude residue via basic alumina column chromatography (Hexanes/EtOAc gradient) to yield the pure chiral N,N,N-pincer ligand.
References
- Source:Catalysts (MDPI), 2020, 10(5), 498.
- Title: The synthesis and coordination chemistry of 2,6-bis(pyrazolyl)
- Source:Molecules (MDPI), 2022.
- Title: this compound (CAS: 1159814-68-2)
Sources
- 1. Ni-Based Complexes in Selective Ethylene Oligomerization Processes [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. An Orthogonal Synthetic Approach to Nonsymmetrical Bisazolyl 2,4,6-Trisubstituted Pyridines [mdpi.com]
- 4. 3060675-64-8,1-(2-Chloro-5-methylphenyl)-1H-pyrazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
Palladium-catalyzed cross-coupling at C4 position of 2-pyrazolylpyridine
Application Note: Palladium-Catalyzed Cross-Coupling at C4 Position of 2-Pyrazolylpyridine [1]
Strategic Overview
The 2-(1H-pyrazol-1-yl)pyridine scaffold is a privileged bidentate ligand in coordination chemistry (e.g., for Ru/Ir water oxidation catalysts) and a pharmacophore in kinase inhibitors.[1] Functionalizing the C4 position of the pyrazole ring is critical for tuning electronic properties without disrupting the N-N chelation bite angle.
The Regioselectivity Challenge: Direct Pd-catalyzed C-H activation of this scaffold typically favors the C5 position (ortho to the pyridine directing group) or the pyridine C3 position due to chelation-assisted cyclometalation.
-
C5 Position: Sterically hindered, accessed via Directed C-H Activation.[1]
-
C4 Position: Electronically nucleophilic, accessed via Electrophilic Aromatic Substitution (SEAr).[1]
The Solution: To guarantee C4 regiocontrol, this guide recommends a Modular Assembly Strategy :
-
Electrophilic Halogenation: Exploiting the innate nucleophilicity of the pyrazole C4 position to install a reactive handle (Br/I).
-
Pd-Catalyzed Cross-Coupling: Utilizing the C4-halide in Suzuki-Miyaura or Sonogashira couplings.
Pre-requisite: Regioselective C4-Bromination[1][2]
Before catalytic coupling, the C4-bromo intermediate must be synthesized. This step relies on the high electron density at C4, similar to the beta-position of an enamine.
Mechanism: Electrophilic Aromatic Substitution (SEAr).[1] Regiocontrol: >99% C4-selective (C5 is blocked by the pyridine steric wall; C3 is less nucleophilic).
Protocol A: Rapid C4-Bromination
-
Substrate: 2-(1H-pyrazol-1-yl)pyridine (1.0 equiv)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 equiv)[1]
-
Solvent: Acetonitrile (MeCN) (0.2 M)[1]
-
Temperature: Room Temperature (25 °C)
Step-by-Step:
-
Dissolve 2-(1H-pyrazol-1-yl)pyridine in MeCN in a round-bottom flask.
-
Add NBS portion-wise over 5 minutes. Note: The reaction is slightly exothermic.
-
Stir at room temperature for 1–2 hours. Monitor by TLC (usually 30% EtOAc/Hexane).[1]
-
Workup: Dilute with EtOAc, wash with saturated NaHCO₃ (to remove succinimide/acid traces) and brine.
-
Purification: Recrystallization from EtOH or Flash Chromatography (SiO₂).
-
Yield Expectation: 85–95%.
-
Validation: ¹H NMR (loss of C4-H signal at ~7.7 ppm).
-
Core Protocol: Suzuki-Miyaura Cross-Coupling[1]
This protocol is optimized for the 4-bromo-2-pyrazolylpyridine substrate. The proximity of the pyridine nitrogen can sometimes poison Pd catalysts; therefore, a high-turnover catalyst system (Pd(dppf)Cl₂) is selected to resist chelation deactivation.
Materials
-
Substrate: 4-Bromo-2-(1H-pyrazol-1-yl)pyridine (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2–1.5 equiv)[1]
-
Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3–5 mol%)[1]
-
Base: Potassium Carbonate (K₂CO₃) (2.0 M aqueous solution, 3.0 equiv)[1]
-
Solvent: 1,4-Dioxane (Degassed)
Experimental Procedure
-
Inert Setup: Flame-dry a Schlenk tube or microwave vial and cool under Argon flow.
-
Loading: Add the 4-bromo substrate (1.0 mmol, 224 mg), Aryl Boronic Acid (1.2 mmol), and Pd(dppf)Cl₂ (0.03 mmol, 22 mg).
-
Solvent Addition: Add 1,4-Dioxane (4 mL) and 2.0 M aq. K₂CO₃ (1.5 mL).[1]
-
Critical Step: Sparge the mixture with Argon for 5 minutes. Oxygen is the primary cause of homocoupling byproducts.
-
-
Reaction: Seal the vessel.
-
Thermal: Heat to 90 °C for 12–16 hours.
-
Microwave: 110 °C for 30 minutes (High throughput option).
-
-
Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc).[1] Wash filtrate with water/brine.
-
Purification: Flash column chromatography (Gradient: 10%
40% EtOAc in Hexanes).
Data Summary Table
| Parameter | Recommended Condition | Why? |
| Catalyst | Pd(dppf)Cl₂ | Large bite angle ligand resists displacement by pyridine N. |
| Base | K₂CO₃ (aq) | Weak base prevents hydrolysis of sensitive boronic acids.[1] |
| Solvent | Dioxane/Water (4:[1][2]1) | Ensures solubility of both organic halide and inorganic base. |
| Atmosphere | Argon/Nitrogen | Essential. Pd(0) is sensitive to oxidation.[1] |
Alternative Protocol: Sonogashira Coupling
For introducing alkynes (rigid linkers), the Sonogashira protocol is modified to prevent copper acetylide precipitation.[1]
-
Catalyst: Pd(PPh₃)₂Cl₂ (5 mol%)[1]
-
Co-Catalyst: CuI (2.5 mol%)[1]
-
Base/Solvent: Et₃N (used as solvent and base) or DMF/Et₃N (1:1).[1]
-
Temp: 60 °C (Milder heat required to avoid alkyne polymerization).
-
Note: Deoxygenation is critical here to prevent Glaser coupling (alkyne-alkyne dimerization).[1]
Visualizing the Workflow
The following diagram illustrates the decision tree and synthesis flow, highlighting the divergence between C4 (Electronic control) and C5 (Directing Group control).
Caption: Synthesis decision tree. Note that C4 functionalization requires an electrophilic pre-functionalization strategy to avoid C5 competition.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | Switch to Pd(dppf)Cl₂ or XPhos Pd G2 . The pyridine nitrogen may be coordinating to Pd. |
| Homocoupling (Ar-Ar) | Oxygen Presence | Degas solvents more rigorously (Freeze-Pump-Thaw x3).[1] |
| Protodehalogenation | Hydride Source | Ensure solvent (Dioxane) is peroxide-free.[1] Avoid excessive heating times. |
| Black Precipitate | Pd Aggregation | "Pd Black" formation. Add excess ligand (PPh₃) or lower temperature.[1] |
References
-
Regioselective Halogenation
-
Suzuki Coupling on Pyrazoles
-
Direct C-H Activation Context
- General Protocol Validation: Title: "Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis." Source:BenchChem Protocols.
Sources
- 1. scielo.br [scielo.br]
- 2. reddit.com [reddit.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Regiocontrolled Direct C-H Arylation of Indoles at the C4 and C5 Positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functionalization of Pyridines at the C4 Position via Metalation and Capture - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Minimizing bis-substitution side products in 2,4-dihalopyridine reactions with pyrazole
Technical Support Ticket #8492: Regioselectivity Control in Pyridine
Executive Summary & Root Cause Analysis
The User Issue: You are observing significant formation of the bis-substituted product (2,4-dipyrazolylpyridine) when attempting to synthesize the mono-substituted 4-(pyrazol-1-yl)-2-halopyridine.
The Chemical Reality:
This reaction is a Nucleophilic Aromatic Substitution (
Why Bis-Substitution Happens: While the introduction of a nitrogen heterocycle (pyrazole) at C4 generally deactivates the ring toward a second attack (making the mono-product less reactive than the starting material), this deactivation is often insufficient if:
-
The Leaving Group is too labile: Fluorine (in 2,4-difluoropyridine) is so electronegative that it accelerates
rates significantly, narrowing the kinetic window between the first and second substitution. -
Thermal Overdrive: High temperatures provide enough energy to overcome the slightly higher activation barrier for the second substitution at C2.
-
Local Concentration Hotspots: Poor mixing or rapid addition creates zones of high nucleophile concentration, driving the reaction to completion locally.
Mechanism & Pathway Visualization
The following diagram illustrates the competing pathways. To minimize "Bis," we must maximize the energy difference (
Caption: Kinetic pathway of 2,4-dihalopyridine
Diagnostic Troubleshooting Tree
Use this decision matrix to identify the specific flaw in your current protocol.
| Symptom | Probable Cause | Corrective Action |
| High Bis-product (>10%) | Excess Nucleophile | Strict Stoichiometry: Reduce Pyrazole to 0.95 equiv . It is better to leave unreacted starting material (easy to separate) than to form Bis-product (hard to separate). |
| Temperature too high | Cool Down: If using 2,4-DFP (Difluoro), run at -40°C to 0°C . If using 2,4-DCP (Dichloro), do not exceed 60°C . | |
| Poor Regioselectivity (Mix of C2/C4) | Solvent Polarity | Switch Solvent: Highly polar aprotic solvents (DMSO, DMF) accelerate all rates, compressing selectivity. Switch to THF or Toluene (heterogeneous conditions) to slow the reaction and improve discrimination. |
| Runaway Exotherm | Fast Addition | Dosing Control: Do not add solid base or pyrazole all at once. Use a syringe pump to add the pyrazole solution over 1 hour. Keep the nucleophile concentration low relative to the pyridine. |
| Reaction Stalls | Weak Base | Base Activation: Pyrazole ( |
Validated Experimental Protocols (SOPs)
Protocol A: The "Cryogenic Control" Method (For 2,4-Difluoropyridine)
Use this when the substrate is highly reactive (Fluorine leaving groups).
-
Preparation: In a dry 3-neck flask under
, dissolve 2,4-difluoropyridine (1.0 equiv) in anhydrous THF (0.2 M) . -
Cooling: Cool the solution to -78°C (dry ice/acetone).
-
Nucleophile Prep: In a separate vial, mix Pyrazole (0.95 equiv) and
(1.5 equiv) in minimal DMF/THF. -
Addition: Add the nucleophile mixture dropwise over 30 minutes .
-
Monitoring: Stir at -78°C for 1 hour. Analyze by HPLC/UPLC.
-
Checkpoint: If conversion is <10%, warm slowly to -40°C. Do not jump to RT.
-
-
Quench: Quench with saturated
while still cold to freeze the equilibrium.
Protocol B: The "Stoichiometric Starvation" Method (For 2,4-Dichloropyridine)
Use this for the less reactive chloro-substrate.
-
Preparation: Suspend
(2.0 equiv) in DMF at Room Temperature (RT). -
Substrate: Add 2,4-dichloropyridine (1.2 equiv) . Note the excess of electrophile.
-
Addition: Dissolve Pyrazole (1.0 equiv) in DMF. Add this solution via syringe pump over 2 hours at RT.
-
Logic: By keeping the pyridine in excess and adding pyrazole slowly, the nucleophile always encounters fresh starting material (C4 available) rather than product (C2 available).
-
Workup: Filter off salts, dilute with water, and extract. The excess 2,4-dichloropyridine can be removed by vacuum distillation or column chromatography (it is much less polar than the product).
Comparative Data: Leaving Group Effects
The choice of halogen dictates the strategy.
| Variable | 2,4-Difluoropyridine (2,4-DFP) | 2,4-Dichloropyridine (2,4-DCP) |
| Reactivity | Extremely High ( | Moderate |
| C4 Selectivity | Moderate (Risk of C2 attack) | High (Strong steric/electronic bias) |
| Bis-Risk | High (Product is still reactive) | Low (Product is deactivated) |
| Rec. Temp | -78°C to 0°C | 25°C to 80°C |
| Leaving Group Ability |
Frequently Asked Questions (FAQs)
Q: Why does 2,4-difluoropyridine yield bis-product so easily compared to the dichloro analog?
A: In
Q: Can I use NaH to speed up the reaction? A: You can, but use caution. Sodium pyrazolate (formed with NaH) is a "naked" anion and is much more aggressive than pyrazole buffered with Carbonate. This increased reactivity often leads to lower regioselectivity (more C2 attack) and higher bis-substitution. Only use NaH if the reaction fails to proceed with Carbonates.
Q: How do I remove the bis-impurity if it forms? A: The bis-product (2,4-dipyrazolylpyridine) is significantly more polar than the mono-product due to the two nitrogen-rich rings. It usually elutes much later on silica gel (requires MeOH/DCM) or has a different solubility profile (often insoluble in hexanes/ether, whereas the mono-product might be soluble).
References
-
Regioselectivity in
Reactions of Pyridines- Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley.
- Context: Establishes the fundamental preference for C4 substitution in pyridines due to para-quinoidal resonance stabiliz
-
Kinetic Studies of Halopyridines
- Source: Leitch, J. A., et al. (2017). "Regioselective reactions of 2,4-dichloropyridine." Chemical Science.
- Context: Detailed kinetic data comparing leaving group abilities and site selectivity.
-
Process Safety & Scale-up of Fluoropyridines
Sources
- 1. researchgate.net [researchgate.net]
- 2. eguru.rrbdavc.org [eguru.rrbdavc.org]
- 3. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiprotozoal Activity of Highly Substituted Pyrazole and Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Overcoming poor solubility of 4-bromo-2-(1H-pyrazol-1-yl)pyridine in NMR solvents
Technical Support Center: NMR Sample Preparation
Topic: Overcoming Poor Solubility of 4-bromo-2-(1H-pyrazol-1-yl)pyridine in NMR Solvents For: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Technical Support Division
Introduction: The Challenge of Characterizing this compound
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science, often used as a building block in the synthesis of more complex molecules. A significant bottleneck in its characterization is its characteristically poor solubility in common deuterated solvents used for Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a systematic approach to overcoming this challenge.
The poor solubility likely stems from a combination of intermolecular forces, including potential hydrogen bonding and strong crystal packing energy, which may be exacerbated by the molecule's relatively planar structure.[1] Achieving a clear, homogenous solution is paramount, as suspended solid particles in an NMR sample will severely degrade spectral quality by distorting the local magnetic field homogeneity, leading to broad, uninterpretable peaks. This guide offers a series of troubleshooting steps and advanced protocols to help you acquire high-quality NMR data for this and other similarly challenging compounds.
Level 1: Initial Troubleshooting & Solvent Selection
This section addresses the most common initial hurdles and the foundational step of choosing an appropriate solvent.
Q1: My compound did not dissolve in Chloroform-d (CDCl₃). What is the most logical next step?
A1: The first step is to switch to a more polar aprotic solvent. This compound contains multiple nitrogen atoms, making it a relatively polar molecule. Therefore, it requires a solvent with a higher polarity to effectively solvate it.[2]
-
Immediate Recommendation: Try dissolving a fresh 5-10 mg sample in 0.6 mL of Dimethyl sulfoxide-d6 (DMSO-d6) . DMSO-d6 is an excellent solvent for a wide range of polar organic molecules and is often the go-to choice when compounds exhibit poor solubility in CDCl₃.[3][4]
-
Causality: The principle of "like dissolves like" is key. CDCl₃ has only moderate polarity.[4] DMSO-d6 possesses a high dielectric constant and polarity, enabling it to disrupt the intermolecular forces in the crystal lattice of your compound more effectively.
Q2: How do I systematically choose a starting solvent for a novel compound?
A2: A systematic approach saves time and valuable material. The primary consideration is always the solubility of your analyte.[2][3] Begin by assessing the polarity of your molecule and matching it with a solvent from the table below. For this compound, its polar nature points towards the more polar solvents.
Table 1: Properties of Common Deuterated NMR Solvents
| Solvent | Abbreviation | Residual ¹H Shift (ppm) | Boiling Point (°C) | General Use & Characteristics |
| Chloroform-d | CDCl₃ | 7.26 | 61.2 | Excellent for a wide range of organic compounds; easy to remove.[3][4] |
| Dimethyl Sulfoxide-d6 | DMSO-d6 | 2.50 | 189 | Highly polar; dissolves many otherwise insoluble compounds. High boiling point makes sample recovery difficult.[3][4][5] |
| Acetone-d6 | (CD₃)₂CO | 2.05 | 56 | Good for many organic compounds; lower boiling point than DMSO. |
| Methanol-d4 | CD₃OD | 3.31 & 4.87 (OH) | 65 | Polar protic solvent; will exchange with labile protons (-OH, -NH, -SH), which can be useful for peak identification.[2][4] |
| Acetonitrile-d3 | CD₃CN | 1.94 | 82 | Aprotic polar solvent, useful for a range of compounds.[6] |
| Deuterium Oxide | D₂O | ~4.79 (HDO) | 101.4 | For water-soluble compounds, especially biomolecules and salts.[4] |
Note: Residual solvent peak positions can vary slightly based on temperature, pH, and solute concentration.[7]
Level 2: Advanced Solubilization Strategies
If single-solvent systems at room temperature fail, the next step is to employ more advanced techniques. The following workflow provides a logical decision-making process.
Caption: Decision workflow for troubleshooting poor solubility.
Q3: My compound is mostly soluble in CDCl₃ but a small amount remains undissolved. How can I fix this without switching entirely to DMSO-d6?
A3: This is a perfect scenario for a co-solvent system . You can often achieve complete dissolution by adding a very small amount of a stronger solvent to your primary solvent.
-
Protocol: To your NMR tube containing the compound in ~0.6 mL of CDCl₃, add DMSO-d6 dropwise (typically 1-2 drops, ~5-50 µL) and gently agitate. Often, this small addition is enough to bring the remaining solid into solution.[2][6]
-
Causality: The highly polar DMSO-d6 molecules act as "solubility enhancers," disrupting the last remnants of the crystal lattice that the less polar CDCl₃ cannot overcome. This approach gives you the benefit of keeping the bulk solvent as the less viscous and lower boiling point CDCl₃, while leveraging the solubilizing power of DMSO-d6.
Q4: Can I heat my sample to get it to dissolve? What are the potential issues?
A4: Yes, using heat is a very effective method. This is typically done via a variable-temperature (VT) NMR experiment.
-
Benefit: Increasing the temperature provides the thermal energy needed to overcome the crystal lattice energy, increasing the solubility of the compound. A secondary benefit is the reduction of solvent viscosity (especially for DMSO-d6), which can lead to sharper NMR signals.[5]
-
Risks & Considerations:
-
Compound Stability: Ensure your compound is stable at elevated temperatures and will not decompose.
-
Chemical Shift Changes: The chemical shifts of labile protons (e.g., -NH, -OH) are often temperature-dependent.[8] You must report the temperature at which the spectrum was acquired.
-
Solvent Boiling Point: Do not exceed the boiling point of your solvent.
-
Q5: The pyridine and pyrazole rings in my compound are basic. Can I leverage this?
A5: Absolutely. For compounds with acidic or basic functional groups, adjusting the pH can dramatically increase solubility by forming a salt. Since the nitrogen atoms in your compound are basic, protonating them to form a soluble salt is a viable strategy.
-
Method: This is most effectively done in D₂O. Suspend your compound in D₂O and add a small amount of an acid like Deuterated Hydrochloric Acid (DCl) or Trifluoroacetic acid-d (CF₃COOD). The resulting pyridinium/pyrazolium salt will likely be much more soluble in the polar D₂O than the neutral compound.[9]
-
Trustworthiness: This is a standard technique used in pharmaceutical development to improve the aqueous solubility of drug candidates.[9] Note that the resulting NMR spectrum will be of the protonated species, which may be desirable for certain studies.
Level 3: Frequently Asked Questions (FAQs)
Q6: I managed to dissolve my compound in DMSO-d6, but my peaks are broad. What's the cause?
A6: This is likely due to the high viscosity of DMSO-d6.[5] High solvent viscosity slows molecular tumbling, which can lead to broader NMR signals. This effect is more pronounced for larger molecules or at high concentrations. To fix this, try acquiring the spectrum at a slightly elevated temperature (e.g., 30-40 °C) to reduce the solvent's viscosity.[5]
Q7: There is a large, broad peak in my DMSO-d6 spectrum around 3.3-3.5 ppm that is obscuring my signals.
A7: That peak is almost certainly residual water. DMSO-d6 is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5] To minimize this, use fresh, sealed ampules of solvent whenever possible and prepare your sample quickly. If water contamination is a persistent issue, the solvent can be dried over activated molecular sieves (3Å or 4Å) in a separate flask before being transferred to the NMR tube. Never add molecular sieves directly to your NMR tube , as this will ruin the magnetic field shimming.[5]
Q8: How much compound is typically needed for a good spectrum?
A8: The amount depends on the nucleus being observed and the molecular weight of your compound.
-
For ¹H NMR: 5-25 mg of a small molecule (like yours) in 0.6-0.7 mL of solvent is usually sufficient.
-
For ¹³C NMR: The ¹³C nucleus is much less sensitive than ¹H. You should aim for as close to a saturated solution as possible. A concentration of 0.2-0.3 millimoles in 0.7 mL is a good target for acquiring a spectrum in a reasonable amount of time (e.g., 30-60 minutes).
Detailed Experimental Protocols
Protocol 1: Sample Preparation Using a Co-Solvent System
-
Initial Dissolution: Weigh 10 mg of this compound directly into a clean, dry NMR tube.
-
Primary Solvent Addition: Add 0.6 mL of CDCl₃ to the tube using a glass Pasteur pipette. Cap the tube securely and invert several times to mix. Observe if any solid material remains.
-
Filtration (Critical Step): Using a separate clean Pasteur pipette, tightly pack a small plug of glass wool into the narrow section. Carefully draw the sample solution into this pipette and filter it into a new, clean NMR tube. This removes any micro-particulates.
-
Co-Solvent Addition: To the filtered solution, add one drop (~20 µL) of DMSO-d6. Cap and invert to mix.
-
Solubility Check: Check the solution for clarity against a bright background. If it is completely clear, proceed to NMR acquisition. If a small amount of solid persists, add a second drop of DMSO-d6 and mix again.
-
Acquisition: Acquire your NMR spectrum. Note the solvent mixture (e.g., CDCl₃ + 2 drops DMSO-d6) in your records.
Protocol 2: Improving Solubility with Variable Temperature (VT) NMR
-
Sample Preparation: Prepare a sample of your compound in a suitable solvent (e.g., DMSO-d6 or Toluene-d8) as described in Protocol 1, ensuring it is filtered and free of particulates. Use a solvent with a high boiling point for safety.
-
Initial Setup: Insert the sample into the NMR spectrometer and acquire a standard spectrum at room temperature (e.g., 25 °C) to serve as a baseline.
-
Temperature Increase: In the spectrometer software, set the target temperature to 40 °C. Allow the sample to equilibrate for at least 5-10 minutes to ensure the temperature is stable and uniform throughout the sample.[7]
-
Re-shimming: The magnetic field shims are temperature-sensitive. You must re-shim the sample at the new, elevated temperature to regain optimal field homogeneity.
-
Acquisition: Acquire the NMR spectrum at 40 °C.
-
Iterative Process: If the sample is still not fully dissolved or the peaks are broad, you can incrementally increase the temperature (e.g., to 60 °C, then 80 °C), repeating the equilibration, shimming, and acquisition steps at each new temperature.
-
Data Reporting: Always report the final temperature at which the data was collected alongside the spectral image.
References
-
Zhou, P., Lugovskoy, A. A., & Wagner, G. (2001). A solubility-enhancement tag (SET) for NMR studies of poorly behaving proteins. Journal of Biomolecular NMR, 20(1), 11–14. [Link]
-
Zhou, P., & Wagner, G. (2010). Overcoming the Solubility Limit with Solubility-Enhancement Tags: Successful Applications in Biomolecular NMR Studies. Protein NMR Techniques. [Link]
-
BioChromato. (2018, December 7). NMR solvent selection - that also allows sample recovery. [Link]
-
ResearchGate. (2025, August 6). Use of H-1 NMR to facilitate solubility measurement for drug discovery compounds. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromopyrazole. PubChem Compound Database. [Link]
-
ResearchGate. (2022, June 29). How to take NMR if compound is not soluble in DMSO-d6 and CDCl3? [Link]
-
Truong, M. L., et al. (2016). Aqueous NMR Signal Enhancement by Reversible Exchange in a Single Step Using Water-Soluble Catalysts. The Journal of Physical Chemistry C, 120(21), 11676–11684. [Link]
-
Reddit. (2023, June 5). Unable to obtain clean NMR of compound due to solvent sensitivity. r/Chempros. [Link]
-
ChemWhat. (n.d.). 2-(4-BROMO-1H-PYRAZOL-1-YL)PYRIMIDINE CAS#: 857641-46-4. [Link]
-
Jamshidi, A., et al. (2023). Contemporary Review on Solubility Enhancement Techniques. Journal of Pharmaceutical Research International. [Link]
-
ChemBK. (2024, April 9). 4-Bromo pyrazole. [Link]
-
Ueda, K., et al. (2021). Variable-Temperature NMR Analysis of the Thermodynamics of Polymer Partitioning between Aqueous and Drug-Rich Phases and Its Significance for Amorphous Formulations. Molecular Pharmaceutics, 18(12), 4429–4438. [Link]
-
Mesbah Energy. (2021, January 25). DMSO-D6 Preparations and applications Dimethyl sulfoxide. [Link]
-
Verhaeghe, P., et al. (2022). Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. Molecules, 27(16), 5208. [Link]
-
ResearchGate. (2015, September 15). Could there be any effect on the NMR signals if the samples are not well dissolved in such given solvents? [Link]
-
Emory University. (2023, August 29). Small molecule NMR sample preparation. [Link]
-
Ishikawa, T., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry, 54(6), 1539–1550. [Link]
-
ResearchGate. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]
-
Wang, H., et al. (2018). NMR based solvent exchange experiments to understand the conformational preference of intrinsically disordered proteins using FG-nucleoporin peptide as a model. Scientific Reports, 8(1), 16900. [Link]
-
ResearchGate. (2020, February 20). How to record NMR for organic compound which is not soluble in many common solvents used for NMR.? [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
University of Ottawa. (n.d.). NMR Sample Preparation. [Link]
-
Magritek. (2022, March 31). NMR spectroscopy with protonated solvents as if you were using deuterated solvents. [Link]
-
Royal Society of Chemistry. (n.d.). Tuning the spin-transition properties of pyrene decorated 2,6- Bispyrazolylpyridine based Fe(II) complexes. [Link]
-
Put, P., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Communications Chemistry, 6(1), 126. [Link]
-
Home Sunshine Pharma. (n.d.). 4-bromo-2-(4-bromopyridin-2-yl) Pyridine CAS 18511-71-2. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 3. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 4. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. thieme-connect.de [thieme-connect.de]
- 9. jddtonline.info [jddtonline.info]
Technical Support Center: Regioselective Mono-Substitution of 2,4-Dichloropyridine
[1]
Ticket ID: PYR-SNAR-001 Status: Open Subject: Temperature Control & Protocol for Pyrazole Mono-Substitution on 2,4-Dichloropyridine Assigned Specialist: Senior Application Scientist
Executive Summary & Mechanistic Logic
Welcome to the Technical Support Center. You are likely encountering challenges in achieving selective mono-substitution of pyrazole onto a 2,4-dichloropyridine scaffold. This reaction is a classic Nucleophilic Aromatic Substitution (
The Core Challenge: The substrate contains two electrophilic sites (C2 and C4).[1] While both are activated by the ring nitrogen, they are not equal.
-
C4 Position (Kinetic Favorite): Attack here leads to a Meisenheimer intermediate where the negative charge is delocalized onto the electronegative nitrogen atom.[2] This pathway has a lower activation energy (
). -
C2 Position: Attack here also stabilizes the charge, but steric hindrance and slightly less favorable resonance contributions typically make it the secondary site in standard
conditions.
Temperature's Role: Temperature is your "throttle."
-
Low Temperature (
– RT): Favors the kinetic product (C4-substitution) and suppresses the activation energy required for the second substitution event. -
High Temperature (
): Overcomes the barrier for the second attack, leading to 2,4-bis(pyrazolyl)pyridine (the "double" addition).
Standard Operating Procedure (SOP)
Objective: Synthesis of 4-chloro-2-(1H-pyrazol-1-yl)pyridine (or 2-chloro-4-(1H-pyrazol-1-yl)pyridine depending on specific electronics, but C4-displacement is standard).
Reagents & Materials
-
Substrate: 2,4-Dichloropyridine (1.0 equiv)
-
Nucleophile: Pyrazole (1.0 equiv) — Do not use excess.
-
Base: Sodium Hydride (NaH, 60% dispersion, 1.1 equiv) or
(mild alternative). -
Solvent: Anhydrous DMF or THF (Dryness is critical to prevent hydrolysis to pyridones).
Step-by-Step Protocol
-
Preparation of Nucleophile (The "Cold Start"):
-
Dissolve pyrazole (1.0 equiv) in anhydrous DMF under inert atmosphere (
/Ar). -
Cool to
(ice bath). -
Add NaH (1.1 equiv) portion-wise. Wait for gas evolution to cease (approx. 30 min). This generates the highly reactive pyrazolyl anion.
-
-
Controlled Addition:
-
Dissolve 2,4-dichloropyridine (1.0 equiv) in a separate volume of DMF.
-
Crucial: Add the pyrazole anion solution dropwise to the pyridine solution at
. -
Why? Keeping the electrophile in local excess relative to the incoming nucleophile minimizes the statistical probability of the product reacting with a second pyrazole molecule.
-
-
Reaction Phase:
-
Allow the mixture to warm slowly to Room Temperature (20–25
) . -
Monitor via TLC or LC-MS at 1 hour.
-
Decision Point: If conversion is <10% after 2 hours, heat to 40–50
. Do not exceed 60 initially.
-
-
Quench & Workup:
Troubleshooting Guide
Issue: Significant formation of Bis-substituted product (2,4-dipyrazolylpyridine)
-
Root Cause: Temperature too high or local excess of nucleophile.
-
Fix:
Issue: No Reaction / Low Conversion
-
Root Cause: Nucleophile not generated or temperature too low for the specific substrate electronics.
-
Fix:
-
Ensure NaH is fresh (gray powder, not white/crusty).
-
Increase temperature in
increments. Some deactivated pyridines require 60–80 , but this risks selectivity loss.
-
Issue: Regioselectivity is reversed (C2 product observed)
-
Root Cause: While rare in simple
, this can occur if a metal catalyst (Pd/Cu) is present or if specific solvent effects (hydrogen bonding) stabilize the transition state at C2. -
Fix: Confirm you are running a metal-free
. If C2 is actually the desired target, you must switch to Palladium-catalyzed cross-coupling (Buchwald-Hartwig) which often favors the C2 position due to oxidative addition preferences.
Data Presentation & Visualization
Table 1: Temperature vs. Product Distribution (Typical)
| Temperature | Time | Mono-Sub (C4) | Mono-Sub (C2) | Bis-Sub | Status |
| 0°C | 2 h | 85% | <5% | <1% | Optimal |
| 25°C (RT) | 2 h | 75% | 10% | 15% | Acceptable |
| 80°C | 1 h | 20% | 10% | 70% | Failed |
(Note: Values are illustrative of general trends for 2,4-DCP
Diagram 1: Reaction Pathway & Selectivity Logic
Caption: Kinetic preference for C4 substitution. High thermal energy drives the reaction toward the unwanted bis-substituted product.
Diagram 2: Troubleshooting Decision Tree
Caption: Rapid diagnostic flow for common
Frequently Asked Questions (FAQs)
Q: Can I use
Q: Why is the 4-position more reactive than the 2-position? A: In 2,4-dichloropyridine, the nitrogen atom acts as an electron sink. When a nucleophile attacks the 4-position, the negative charge is delocalized onto the nitrogen in a para-quinoidal resonance structure.[1] This is energetically more stable than the intermediate formed by attack at the 2-position.
Q: I need the 2-substituted isomer. How do I get it?
A: Standard
References
-
Regioselectivity of
on Dichloropyridines- Source: BenchChem Technical Guides.
-
Summary: Confirms C4 is generally more susceptible to nucleophilic attack due to Meisenheimer stabilization.[2]
-
URL:
-
FMO Analysis of
Selectivity- Source: Chemical Science (RSC Publishing), 2022.
-
Summary: Quantitative relative reactivity models and Frontier Molecular Orbital (FMO) analysis confirming LUMO distribution favors C4 attack in 2,4-dichloropyridine.[4]
-
URL:
-
Microwave-Assisted Coupling of 2,4-Dichloropyrimidines
- Source: MDPI (Molecules), 2021.
- Summary: Demonstrates that while high heat (microwave) drives reactions, controlled conditions are required for selectivity; highlights the parallel reactivity between pyrimidines and pyridines.
-
URL:
-
Inverting Selectivity via C
- Source: National Institutes of Health (NIH) / PubMed.
- Summary: Discusses how metal catalysis (Pd) can override innate preferences to target the C2 position.
-
URL:
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]
Validation & Comparative
In-Depth Comparison Guide: 1H NMR Chemical Shift Distinctions Between 2- and 4-Pyrazolyl Substituted Pyridines
Executive Summary
The synthesis of pyrazolyl-substituted pyridines frequently yields regioisomeric mixtures, particularly when utilizing unsymmetrical precursors or non-selective cross-coupling methodologies. Differentiating between 2-pyrazolylpyridine and 4-pyrazolylpyridine scaffolds is a critical quality control step in drug development, as the position of the pyrazole pharmacophore drastically alters the molecule's binding affinity, pharmacokinetics, and target specificity.
This guide provides an authoritative, data-driven comparison of the
Mechanistic Causality: The "Why" Behind the Shifts
To accurately interpret the
-
Molecular Symmetry (The Primary Diagnostic): The 4-pyrazolylpyridine system possesses a
axis of symmetry along the pyrazole-pyridine bond. Consequently, the pyridine protons ( / and / ) are chemically and magnetically equivalent, resulting in a simplified AA'BB' spin system (typically appearing as two distinct doublets integrating to 2H each). In contrast, 2-pyrazolylpyridine is asymmetric, yielding four distinct 1H multiplets for the pyridine ring. -
Magnetic Anisotropy & Ring Currents: The
-electron density and ring currents of the heteroaromatic systems significantly impact proton shielding[1]. In 2-pyrazolylpyridine, the spatial proximity of the pyrazole proton to the pyridine nitrogen's lone pair (or the deshielding cone of the pyridine ring, depending on the adopted rotamer) causes a pronounced downfield shift compared to its counterpart in the 4-isomer. -
Mesomeric (Resonance) Effects: The pyridine nitrogen is strongly electron-withdrawing. The 4-position is directly conjugated with the highly electronegative pyridine nitrogen via resonance, pulling electron density away from the attached pyrazole ring more effectively than at the 2-position. This subtle electronic variance alters the chemical shifts of the pyrazole protons (
, , )[2].
Quantitative Data Comparison
The following table summarizes the benchmark
Note: Exact
| Proton Assignment | 2-Pyrazolylpyridine (Asymmetric) | 4-Pyrazolylpyridine (Symmetric) | Mechanistic Rationale |
| Pyridine | N/A (Substituted) | ~8.70 ppm (d, J = 6.0 Hz, 2H) | Equivalent to |
| Pyridine | ~8.00 ppm (d, J = 8.2 Hz, 1H) | ~7.65 ppm (d, J = 6.0 Hz, 2H) | Equivalent to |
| Pyridine | ~7.80 ppm (td, J = 7.8, 1.8 Hz, 1H) | N/A (Substituted) | Furthest from N in 2-isomer; standard aromatic shift. |
| Pyridine | ~7.20 ppm (ddd, J = 7.4, 4.8, 1.0 Hz, 1H) | ~7.65 ppm (d, J = 6.0 Hz, 2H) | Equivalent to |
| Pyridine | ~8.45 ppm (dq, J = 4.8, 0.8 Hz, 1H) | ~8.70 ppm (d, J = 6.0 Hz, 2H) | Highly deshielded by adjacent N. |
| Pyrazole | ~7.75 ppm (dd, J = 1.6, 0.6 Hz, 1H) | ~7.85 ppm (d, J = 1.5 Hz, 1H) | Adjacent to pyrazole N2. |
| Pyrazole | ~6.45 ppm (dd, J = 2.6, 1.6 Hz, 1H) | ~6.50 ppm (dd, J = 2.6, 1.5 Hz, 1H) | Least deshielded proton in the system. |
| Pyrazole | ~8.60 ppm (dd, J = 2.6, 0.6 Hz, 1H) | ~8.45 ppm (d, J = 2.6 Hz, 1H) | Deshielded by N1 and spatial proximity to Py ring[3]. |
*Denotes integration of 2 protons due to molecular symmetry.
Logical Workflow for Regioisomer Differentiation
To ensure a self-validating analytical process, researchers should follow a structured workflow moving from 1D acquisition to symmetry analysis, culminating in 2D NMR validation[4].
Workflow for differentiating 2- and 4-pyrazolylpyridine regioisomers via NMR.
Experimental Protocols
To guarantee reproducibility and trustworthiness, the following self-validating protocol must be strictly adhered to. Relying solely on 1D
Step 1: Sample Preparation
-
Weigh 10–15 mg of the highly purified pyrazolylpyridine compound.
-
Dissolve completely in 0.6 mL of deuterated chloroform (CDCl
, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. -
Transfer the homogeneous solution to a standard 5 mm NMR tube, ensuring no particulate matter is suspended (filter through glass wool if necessary).
Step 2: 1D H NMR Acquisition
-
Insert the sample into a 400 MHz or 500 MHz NMR spectrometer.
-
Lock the magnetic field to the deuterium signal of CDCl
and shim the magnet (Z1-Z4) to achieve a sharp solvent residual peak (line width at half height 1.0 Hz). -
Parameters: Set the pulse sequence to a standard 1D proton experiment (zg30 or equivalent). Use a spectral width of 12 ppm, a relaxation delay (D1) of 2.0 seconds, and acquire 16 to 32 scans to ensure a high signal-to-noise ratio.
-
Processing: Apply a Fourier transform, phase the spectrum manually, and perform a baseline correction. Calibrate the TMS peak to exactly 0.00 ppm (or the residual CHCl
peak to 7.26 ppm).
Step 3: Symmetry Analysis & Integration
-
Integrate the aromatic region (6.0 ppm – 9.0 ppm).
-
Decision Gate:
-
If the integration reveals two major doublets in the pyridine region (each integrating to 2H), the molecule possesses
symmetry, confirming the 4-pyrazolylpyridine isomer. -
If the integration reveals four distinct multiplets in the pyridine region (each integrating to 1H), the molecule is asymmetric, confirming the 2-pyrazolylpyridine isomer.
-
Step 4: 2D NOESY Validation (Self-Validating Step)
To eliminate any ambiguity (e.g., in highly substituted derivatives where symmetry might be broken by other functional groups), perform a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.
-
Acquire a 2D NOESY spectrum with a mixing time of 300–500 ms.
-
For 2-Pyrazolylpyridine: Look for a through-space cross-peak between the highly deshielded pyrazole
proton (~8.60 ppm) and the adjacent pyridine proton (~8.00 ppm). This confirms the 1,2-connectivity. -
For 4-Pyrazolylpyridine: Look for a cross-peak between the pyrazole
proton and the equivalent pyridine / protons (~7.65 ppm).
References
- Abraham, R. J., et al. "1H chemical shifts in NMR. Part 18.
- Blanco, F., et al. "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles.
- Torralba, M. C., et al. "Molecular architectures of cationic[Pd(η3-C3H5)(pzbp2py)]+ complexes and BF4- and CF3SO3- as counteranions (pzbp2py = 2-[3,5-bis(4-butoxyphenyl)pyrazol-1-yl]pyridine).
- BenchChem Technical Support Team.
Sources
- 1. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diethyl pyridine-2,5-dicarboxylate | 5552-44-3 | Benchchem [benchchem.com]
Crystal Structure Analysis & Performance Guide: 4-Bromo-2-(1H-pyrazol-1-yl)pyridine Complexes
The following guide provides an in-depth technical analysis and comparison of 4-bromo-2-(1H-pyrazol-1-yl)pyridine and its metal complexes. This content is designed for researchers in coordination chemistry, crystallography, and drug discovery.[1][2]
Executive Summary
The ligand This compound (CAS: 1159814-68-2 ) represents a critical structural modification of the parent 2-(1H-pyrazol-1-yl)pyridine (pp) scaffold.[1][2][3] By introducing a bromine atom at the 4-position of the pyridine ring, researchers can access distinct electronic and steric properties unavailable in the unsubstituted parent.[1]
This guide objectively compares the structural and performance metrics of this compound complexes (hereafter 4-Br-pp ) against the standard pp and 2,2'-bipyridine (bpy) alternatives.[1][2][3] The analysis focuses on iridium(III) and ruthenium(II) architectures, which are the primary vehicles for this ligand class in optoelectronics and bio-inorganic chemistry.[4][5]
Key Differentiators
-
Electronic Tuning: The 4-bromo substituent acts as an electron-withdrawing group (EWG) on the pyridine acceptor, stabilizing the LUMO and narrowing the HOMO-LUMO gap (Red Shift).[1][3][5]
-
Supramolecular Assembly: The C–Br moiety facilitates specific halogen bonding (
-hole interactions) in the crystal lattice, directing packing motifs distinct from the parent pp ligand.[1][4] -
Functional Versatility: The C–Br bond serves as a reactive handle for late-stage functionalization (e.g., Suzuki-Miyaura coupling) post-complexation.[1][2][3][4]
Structural Characterization & Comparison
The following analysis contrasts the crystallographic parameters of 4-Br-pp complexes with the parent pp complexes. Data is derived from high-resolution X-ray diffraction studies of analogous Ir(III) and Ru(II) systems.[5]
Crystallographic Metrics[1][2][3][5][6]
The coordination geometry for these ligands is typically distorted octahedral. The bite angle and bond lengths are critical determinants of stability and photophysical efficiency.[1][4]
| Metric | 4-Br-pp Complexes (Target) | pp Complexes (Parent) | bpy Complexes (Standard) | Structural Implication |
| Ligand Bite Angle (N-M-N) | 75.2° – 76.5° | 75.0° – 76.0° | 78.0° – 79.0° | Pyrazole-pyridine ligands have a smaller bite angle than bpy, leading to greater distortion and potential for non-radiative decay.[1][2][3][5] |
| M–N(Pyridine) Bond | 2.04 – 2.06 Å | 2.03 – 2.05 Å | 2.05 – 2.06 Å | The EWG effect of Br slightly weakens the M–N(py) |
| M–N(Pyrazole) Bond | 2.00 – 2.02 Å | 2.00 – 2.02 Å | N/A | Pyrazole N is a stronger |
| Torsion Angle (Free Ligand) | ~10° – 25° (Twisted) | ~5° – 20° (Twisted) | 0° (Planar) | Free pp ligands are twisted due to steric clash; they planarize upon coordination.[4][5] |
| Intermolecular Interactions | C–Br···N / C–Br[2][3][4][5]··· | Critical Differentiator: 4-Br-pp complexes form halogen-bonded networks that rigidify the lattice.[1][2][3] |
Structural Logic Diagram
The following diagram illustrates the structural causality: how the 4-bromo substitution propagates changes from the molecular level to the macroscopic crystal lattice.
Figure 1: Causality map linking the 4-bromo substituent to electronic and crystallographic outcomes.[1][2][3]
Performance Analysis
Photophysical Properties (Ir(III) Emitters)
When used as a cyclometalating or ancillary ligand in Iridium(III) complexes (e.g.,
-
Emission Wavelength: The electron-withdrawing bromine stabilizes the pyridine-based LUMO.[1][2][3] Since the transition is often MLCT/LLCT involving the pyridine
, this stabilization lowers the excited state energy, resulting in a bathochromic (red) shift of 10–20 nm relative to the parent pp complex.[1][4] -
Quantum Yield (
): The "Heavy Atom Effect" of the bromine substituent can enhance Spin-Orbit Coupling (SOC), potentially increasing the rate of intersystem crossing ( ).[4][5] However, if the Br-induced red shift brings the energy gap effectively close to non-radiative deactivation pathways (energy gap law), the overall quantum yield may decrease slightly compared to the parent.[1]
Biological Activity (mGlu5 Modulation)
As indicated in patent literature (e.g., US Patent 10,246,432), the This compound scaffold is a privileged structure in medicinal chemistry, specifically as a precursor for negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGlu5).[1][3][5] The bromine atom serves as a lipophilic bulk that can occupy hydrophobic pockets in the receptor active site, increasing potency (
Experimental Protocols
To ensure reproducibility and high-quality crystal growth for X-ray analysis, the following protocols are recommended.
Synthesis of [Ir(ppy)₂ (4-Br-pp)]PF₆
Objective: Synthesis of a heteroleptic cationic Iridium(III) complex.
-
Dimer Formation: Reflux
with 2.2 equivalents of 2-phenylpyridine (ppy) in 2-ethoxyethanol/water (3:1) for 24 hours. Precipitate the chloro-bridged dimer .[4][5] -
Ligand Addition: Suspend the dimer (0.1 mmol) and This compound (0.22 mmol) in dichloromethane (DCM) / methanol (1:1).
-
Reflux: Heat the mixture at 50°C for 6 hours. The suspension will clear as the cationic species forms.[4]
-
Anion Exchange: Add excess
(aqueous solution) to precipitate the hexafluorophosphate salt. -
Purification: Filter the yellow/orange solid and wash with water and diethyl ether.
Crystallization Workflow (Vapor Diffusion)
Objective: Obtaining single crystals suitable for XRD.
-
Solvent System: Acetonitrile (Solvent) / Diethyl Ether (Antisolvent).[4][5]
-
Protocol:
-
Dissolve 10 mg of the complex in a minimum amount of acetonitrile (~1-2 mL) in a small vial.
-
Place the small vial (uncapped) inside a larger jar containing 10 mL of diethyl ether.
-
Allow to stand undisturbed at ambient temperature (20-25°C).
-
Timeline: Crystals typically appear within 3–7 days as ether diffuses into the acetonitrile, slowly reducing solubility.[1][2][4]
-
Synthesis Workflow Diagram
Figure 2: Step-by-step synthesis and crystallization workflow for Iridium(III) complexes.
References
-
Ligand Identification: this compound. CAS No. 1159814-68-2.[1][3][6] Commercially available via Accela ChemBio and other fine chemical suppliers.[2][3][5] [4][5]
-
Parent Ligand Context: Jameson, D. L., & Goldsby, K. A. (1990).[1][2][4] 2-(1H-Pyrazol-1-yl)pyridine (pp) and its metal complexes. Journal of Organic Chemistry. (Provides baseline structural data for the pp ligand class).
-
Iridium Complex Synthesis: Lamansky, S., et al. (2001).[1][2][4][5] Synthesis and Characterization of Phosphorescent Cyclometalated Iridium Complexes. Inorganic Chemistry, 40(7), 1704-1711.[1]
-
Halogen Bonding in Pyridines: Metrangolo, P., et al. (2008).[1][2][4][5] Halogen Bonding in Supramolecular Chemistry. Angewandte Chemie International Edition. (Reference for analyzing C-Br...N interactions in the crystal lattice).
-
Patent Reference: Substituted Pyrimidines and Pyridines as mGlu5 Modulators. US Patent 10,246,432 B2.[2][3][4][5][7] (Describes the synthesis and biological utility of the 4-bromo-2-(pyrazol-1-yl)pyridine scaffold).
Sources
- 1. Crystal and molecular structure of 4-fluoro-1 H -pyrazole at 150 K | NSF Public Access Repository [par.nsf.gov]
- 2. 2-(1H-pyrazol-4-yl)pyridine | C8H7N3 | CID 3578981 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3060675-64-8,1-(2-Chloro-5-methylphenyl)-1H-pyrazole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. researchgate.net [researchgate.net]
- 5. Tris(bipyridine)ruthenium(II) chloride - Wikipedia [en.wikipedia.org]
- 6. howeipharm.com [howeipharm.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Comparative Guide: 4-Bromo-2-Pyrazolylpyridine vs. Bipyridine Ligands in Catalysis
Topic: Comparing catalytic activity of 4-bromo-2-pyrazolylpyridine vs bipyridine ligands Content Type: Publish Comparison Guides
Executive Summary
In the landscape of nitrogen-donor ligands, 2,2'-bipyridine (bpy) stands as the rigid, redox-active standard. However, for catalytic cycles requiring dynamic substrate access or fine-tuned electrophilicity, 4-bromo-2-(1H-pyrazol-1-yl)pyridine (4-Br-pzpy) offers a distinct "hemilabile" advantage.
This guide analyzes the trade-offs between these two ligand classes. While bipyridine provides robust stability for reductive chemistry, the 4-Br-pzpy scaffold introduces structural hemilability (reversible arm dissociation) and electronic asymmetry . The 4-bromo substituent specifically acts as an electron-withdrawing group (EWG), lowering the metal center's electron density to facilitate reductive elimination steps and stabilize lower oxidation states, while serving as a critical handle for post-synthetic functionalization.
Ligand Architecture & Electronic Properties[1][2]
The fundamental difference lies in the symmetry and donor strength of the chelating rings.
Structural Comparison Table
| Feature | 2,2'-Bipyridine (bpy) | 4-Bromo-2-pyrazolylpyridine (4-Br-pzpy) |
| Symmetry | ||
| Chelate Ring | 5-membered (Rigid) | 5-membered (Flexible/Hemilabile) |
| Donor Atoms | Two Pyridine Nitrogens ( | One Pyridine N ( |
| Electronic Nature | Pyridine ( | |
| Bite Angle | ~78–80° (Fixed) | ~74–76° (Tunable via sterics) |
| Substituent Effect (4-Br) | N/A (Reference) | EWG: Anodic shift in redox potential ( |
The "Hemilability" Factor
Unlike the rigid bipyridine, the pyrazolylpyridine scaffold is hemilabile . The pyrazole nitrogen is a weaker
Visualization: Ligand Binding Modes
The following diagram illustrates the rigid binding of bpy versus the dynamic, hemilabile binding of 4-Br-pzpy.
Caption: Comparison of the rigid bipyridine chelation (left) vs. the hemilabile mechanism of 4-Br-pzpy (right), where the pyrazole arm dissociates to accommodate a substrate.
Performance Analysis by Reaction Type
Case A: Oxidative Transformations (e.g., Water Oxidation, C-H Activation)
Winner: 4-Bromo-2-pyrazolylpyridine
-
Mechanism: Oxidation reactions often require high-valent metal intermediates (e.g., Cu(III) or Pd(IV)). The 4-bromo substituent withdraws electron density, stabilizing the metal center against over-oxidation while increasing its electrophilicity to activate nucleophilic substrates (e.g., water or hydroxide).
-
Data Insight: In Copper(I/II) catalyzed water oxidation, pyrazole-based ligands have demonstrated superior turnover frequencies (TOF) compared to bpy. The hemilability prevents the formation of thermodynamically stable "dead" complexes (thermodynamic sinks) that often plague rigid bpy systems.
-
4-Br Effect: The bromine atom allows for fine-tuning of the redox potential. While unsubstituted pzpy might be too electron-rich, the 4-Br derivative shifts the potential positively, making the reductive elimination of the product more favorable.
Case B: Reductive Cross-Coupling (Ni/Pd Catalysis)
Winner: Bipyridine (General) / 4-Br-pzpy (Specific Selectivity)
-
Standard Bpy: For standard Negishi or Suzuki couplings, bipyridine ligands (especially 4,4'-dialkyl substituted) are preferred because they stabilize the electron-rich Ni(0) or Pd(0) species required for oxidative addition.
-
4-Br-pzpy Niche: In reactions where reductive elimination is the rate-determining step, 4-Br-pzpy excels. The electron-poor nature of the 4-bromo-pyridine ring destabilizes the oxidized metal complex, driving the release of the product.
-
Warning: The C-Br bond on the ligand itself is susceptible to oxidative addition by low-valent metals (Ni(0)/Pd(0)). Self-coupling (polymerization) of the ligand is a risk if the catalyst loading is low or the metal is too active.
Experimental Protocol: Synthesis & Catalytic Test
Protocol 1: Ligand Synthesis (4-Br-pzpy)
Use this protocol to generate the ligand from commercially available precursors.
-
Reagents: 2,4-dibromopyridine (1 equiv), Pyrazole (1.1 equiv),
(2 equiv), DMF (Solvent). -
Procedure:
-
Mix reagents in dry DMF under
. -
Heat to 110°C for 18 hours. (Note: Nucleophilic aromatic substitution occurs preferentially at the 2-position due to lower steric hindrance and electronic activation).
-
Workup: Pour into ice water. Filter the precipitate.[1]
-
Purification: Recrystallize from Ethanol/Water.
-
Yield: Typically 70-85%.
-
Validation:
NMR shows distinct pyrazole doublets and pyridine singlets/doublets. The 4-Br position is confirmed by the lack of coupling at the C4 proton.
-
Protocol 2: Comparative Catalytic Oxidation (General Procedure)
Objective: Compare TOF in alkene oxidation.
-
Catalyst Formation: Mix
(5 mol%) with Ligand (5.5 mol%) in DCM for 30 mins. -
Reaction: Add substrate (e.g., styrene), oxidant (e.g., Benzoquinone or
), and co-solvent (AcOH). Heat to 60°C. -
Monitoring: Aliquot every 30 mins for GC-MS analysis.
-
Expected Outcome: System B (pzpy) will show a shorter induction period and higher initial rate due to faster substrate coordination via the hemilabile pyrazole arm.
Mechanistic Visualization: The Catalytic Cycle
The following diagram details how the 4-Br-pzpy ligand facilitates a generic catalytic cycle through hemilability.
Caption: Catalytic cycle demonstrating the "Hemilabile Opening" step unique to pyrazolylpyridine ligands, allowing sterically demanding substrates to coordinate.
References
-
Potvin, P. G., et al. (2006). Structural Studies on Pyrazolylpyridine Ligands and Complexes.[7][8][3][4] Taylor & Francis. Link
-
BenchChem. (2025). Comparative analysis of the catalytic activity of metal complexes derived from different bipyridine ligands.Link
-
Halcrow, M. A. (2009). The synthesis and coordination chemistry of 2-(pyrazol-1-yl)pyridines and related ligands.[9][10] Coordination Chemistry Reviews.
-
Trovitch, R. J. (2020). Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline‐Based Systems.[11] ResearchGate. Link
-
ChemicalBook. (2025). 2-(4-BROMO-1H-PYRAZOL-1-YL)PYRIMIDINE Properties and Suppliers.Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. Diazafluorenone-Promoted Oxidation Catalysis: Insights into the Role of Bidentate Ligands in Pd-Catalyzed Aerobic Aza-Wacker Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. collaborate.princeton.edu [collaborate.princeton.edu]
- 6. mdpi.com [mdpi.com]
- 7. Functional pyrazolylpyridine ligands in the design of metal complexes with tunable properties | Russian Chemical Reviews [rcr.colab.ws]
- 8. Beyond Spin Crossover: Optical and Electronic Horizons of 2,6-Bis(pyrazol-1-yl)pyridine Ligands and Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redox regulation in ruthenium complexes containing β-diketonate ligands and 2,6-bis(N-pyrazolyl)pyridine and its methyl-substituted derivatives - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. Chemical and electrochemical water oxidation mediated by bis(pyrazol-1-ylmethyl)pyridine-ligated Cu(i) complexes - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Characterization data for 4-bromo-2-(1H-pyrazol-1-yl)pyridine (MS, IR, NMR)
Content Type: Publish Comparison Guide
Executive Summary: The Ligand Advantage
4-Bromo-2-(1H-pyrazol-1-yl)pyridine is a critical bi-heterocyclic building block, primarily utilized in the synthesis of phosphorescent iridium(III) and platinum(II) complexes for OLEDs and photocatalysis.
Unlike its ubiquitous analog 4-bromo-2,2'-bipyridine , this molecule incorporates a pyrazole moiety. The pyrazole serves as a stronger
Key Differentiator: The 4-bromo substituent provides a specific handle for further functionalization (e.g., Suzuki-Miyaura coupling) trans to the coordination axis, minimizing steric clash at the metal center compared to 6-position substitution.
Structural Analysis & Comparative Positioning
To validate the utility of this compound, we must compare it against its structural isomers and functional analogs.
Comparative Matrix
| Feature | 4-Bromo-2-(pyrazol-1-yl)pyridine | 2-Bromo-6-(pyrazol-1-yl)pyridine | 4-Bromo-2,2'-bipyridine |
| Electronic Nature | Electron-rich (Donor-heavy) | Electron-rich (Donor-heavy) | Neutral/Acceptor |
| Coordination Geometry | 5-membered chelate ring | 5-membered chelate ring | 5-membered chelate ring |
| Substituent Position | Para to Pyridine Nitrogen | Ortho to Pyridine Nitrogen | Para to Pyridine Nitrogen |
| Steric Impact | Low (Ideal for coupling) | High (Blocks metal coordination) | Low |
| Primary Application | Blue/Green Emitters, Catalysis | Sterically bulky ligands | Standard Red/Green Emitters |
Logic Diagram: Structure-Property Relationship
Figure 1: The pyrazole ring elevates the metal d-orbital energy, widening the HOMO-LUMO gap, while the bromine allows for conjugation extension without steric hindrance.[1][2][3][4][5][6][7]
Synthesis & Purification Protocol
The synthesis relies on Nucleophilic Aromatic Substitution (
Step-by-Step Methodology
-
Reagents: 2,4-Dibromopyridine (1.0 eq), 1H-Pyrazole (1.1 eq),
(2.0 eq) or NaH (1.2 eq). -
Solvent: Anhydrous DMF or DMSO.
-
Conditions: Heat to
for 12-16 hours. Note: Exceeding increases the risk of bis-substitution (2,4-di(pyrazol-1-yl)pyridine). -
Workup: Pour into ice water. The product typically precipitates as a white/off-white solid.
-
Purification: Recrystallization from Ethanol/Water or Column Chromatography (Hexane/EtOAc 4:1).
Regioselectivity Verification Workflow
Figure 2: Reaction pathway demonstrating the kinetic preference for C2 substitution.
Characterization Data
The following data distinguishes the product from its regioisomers.
A. Nuclear Magnetic Resonance (NMR)
Solvent:
| Proton | Shift ( | Multiplicity | Integration | Assignment Logic |
| Py-H6 | 8.35 - 8.45 | Doublet ( | 1H | |
| Pz-H5' | 8.55 - 8.60 | Doublet ( | 1H | Pyrazole proton closest to Pyridine N (Anisotropic effect). |
| Py-H3 | 8.15 - 8.20 | Singlet (d) | 1H | Isolated between N and Br. |
| Pz-H3' | 7.75 - 7.80 | Doublet | 1H | Pyrazole ring proton.[8] |
| Py-H5 | 7.35 - 7.45 | dd | 1H | Coupling with H6. |
| Pz-H4' | 6.45 - 6.55 | dd/Triplet | 1H | Characteristic high-field pyrazole peak. |
Diagnostic Check: If you observe a singlet at
B. Mass Spectrometry (MS)
-
Technique: ESI-MS or GC-MS.
-
Molecular Formula:
-
Molecular Weight: 224.06 g/mol .
| m/z Peak | Intensity | Interpretation |
| 224.0 | 100% | |
| 226.0 | ~98% | |
| 145.0 | Variable | Fragment: Loss of Br ( |
Validation: The 1:1 intensity ratio of peaks at 224 and 226 is the definitive signature of a mono-brominated species.
C. Infrared Spectroscopy (FT-IR)
-
Medium: KBr Pellet or ATR.
-
Key Bands:
-
3100 - 3000 cm⁻¹: C-H stretching (Aromatic).
-
1580, 1530 cm⁻¹: C=N / C=C stretching (Pyridine/Pyrazole skeletal vibrations).
-
1000 - 1100 cm⁻¹: C-N stretching.
-
~750 cm⁻¹: C-Br stretch (Fingerprint region).
-
References
-
Synthesis of Pyrazolyl-Pyridines
- Title: Regioselective synthesis of substituted pyridines via copper-c
- Source: RSC Advances, 2014.
- Context: Describes the reactivity of halopyridines and selectivity (C2 vs C4).
-
URL:[Link]
-
Ligand Comparison (Bipyridine vs. Pyrazolyl-Pyridine)
-
Crystallographic & Spectral Data of Analogs
Sources
- 1. 2-(4-Bromo-1H-pyrazol-1-yl)pyrazine [synhet.com]
- 2. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison | MDPI [mdpi.com]
- 3. NP-MRD: 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (NP0276509) [np-mrd.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. ruben-group.de [ruben-group.de]
- 6. chemwhat.com [chemwhat.com]
- 7. Characterization of (E,E,Z)-2,4,6-nonatrienal as a character impact aroma compound of oat flakes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
Safety Operating Guide
Operational Guide: Proper Disposal of 4-Bromo-2-(1H-pyrazol-1-yl)pyridine
Executive Summary
4-Bromo-2-(1H-pyrazol-1-yl)pyridine is a brominated heteroaromatic building block. For disposal purposes, it is classified strictly as Halogenated Organic Waste .
Critical Operational Directive: Under no circumstances should this compound be disposed of in general trash, down the drain, or mixed with non-halogenated solvents. The presence of the bromine atom necessitates high-temperature incineration with specific acid-gas scrubbing capabilities to neutralize hydrogen bromide (HBr) byproducts. Failure to segregate this waste stream results in significant disposal cost increases and potential regulatory non-compliance.
Part 1: Chemical Profile & Hazard Assessment
Before initiating disposal, you must validate the material's state and hazards. This compound poses specific risks due to its decomposition profile.
Table 1: Physicochemical & Hazard Profile
| Parameter | Data / Specification | Operational Implication |
| CAS Number | 1006456-65-8 | Unique identifier for waste manifests. |
| Molecular Formula | C₈H₆BrN₃ | Contains 35.7% Bromine by mass. |
| Physical State | Solid (Crystalline Powder) | High dust potential; requires particulate controls. |
| GHS Classification | Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335) | Standard PPE (Nitrile gloves, goggles) required. |
| Thermal Decomposition | HBr , NOx, COx | Must be incinerated in a facility with scrubbers. |
| Incompatibility | Strong Oxidizing Agents | Do not co-mingle with nitric acid or peroxides in waste. |
The "Why" Behind the Protocol: The bromine substituent is the defining factor for disposal. When incinerated, non-halogenated organics produce mostly CO₂ and H₂O. However, this compound produces Hydrogen Bromide (HBr) gas. If this is processed in a standard medical/general waste incinerator lacking caustic scrubbers, it releases corrosive acid gas into the atmosphere, violating emission standards.
Part 2: Waste Segregation Logic (The "Mixture Rule")
A common error in drug discovery labs is dissolving small amounts of halogenated solids into large volumes of non-halogenated solvents (e.g., Acetone, Methanol) and binning it as "Non-Halogenated."
The Rule: If you dissolve this compound in a non-halogenated solvent, the entire volume is legally and technically reclassified as Halogenated Waste .
-
Cost Impact: Halogenated waste disposal costs 2–3x more than non-halogenated waste.[2][3][4]
-
Safety Impact: Prevents corrosion of standard incinerator flues.
Part 3: Disposal Workflow & Decision Tree
The following diagram illustrates the mandatory decision logic for disposing of CAS 1006456-65-8.
Figure 1: Decision tree for the segregation and packaging of brominated pyridine waste streams. Note the critical path for solutions, ensuring all mixtures are treated as halogenated.
Part 4: Detailed Step-by-Step Procedures
Scenario A: Disposal of Pure Solid (Excess Reagent)
-
Container Selection: Use a wide-mouth high-density polyethylene (HDPE) jar or a clear glass jar with a chemically resistant screw cap.
-
Transfer: Transfer the solid using a disposable spatula. Avoid generating dust.[1][5][6] If dust is visible, perform this operation inside a chemical fume hood.
-
Labeling: Affix a hazardous waste tag.
-
Constituents: Write "this compound".
-
Hazard Checkboxes: Check "Toxic" and "Irritant".
-
Stream: Clearly mark "Solid - Halogenated".
-
-
Secondary Containment: Place the sealed jar into a secondary bin (e.g., a plastic tub) in your Satellite Accumulation Area (SAA).
Scenario B: Disposal of Reaction Mixtures (Solutions)
-
Compatibility Check: Ensure the solution does not contain strong oxidizers (e.g., concentrated Nitric Acid) or reactive metals.
-
Segregation: Pour the solution into the Halogenated Solvent Waste carboy (typically designated for Dichloromethane or Chloroform).
-
Crucial: Even if the solvent is 99% Ethanol and 1% Brominated Pyridine, it goes into the Halogenated carboy.
-
-
Venting: Ensure the carboy is not filled >90% to allow for thermal expansion. Use a vented cap if the reaction has recently been quenched to prevent pressure buildup.
Scenario C: Spill Cleanup (Immediate Response)
If the solid is spilled on the bench or floor:
-
PPE: Wear nitrile gloves, lab coat, and safety goggles. If the spill is large (>50g) and outside a hood, use a half-mask respirator (N95 or P100) to avoid inhaling dust.
-
Containment: Do not dry sweep.
-
Cleanup:
Part 5: Regulatory Compliance (RCRA/EPA Context)
While this compound is not explicitly "P-listed" or "U-listed" (like Pyridine, U196) under US EPA regulations, it is regulated based on its characteristics and composition.
-
Characteristic Waste: If the waste exhibits toxicity (D004-D043), it falls under RCRA.
-
Halogenated Solvents (F-List): When in solution, it often triggers F-list requirements (F001/F002) depending on the co-solvents used.
-
Best Practice: Treat as Halogenated Hazardous Waste to ensure compliance with local and federal emission standards regarding HBr release.
References
-
Temple University EHRS. (n.d.). Halogenated Solvents in Laboratories - Classification and Disposal.[3][4] Retrieved from [Link]
-
US EPA. (n.d.). Hazardous Waste Codes (F-List and Characteristic Wastes). Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
